Suberic acid-d12
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecadeuteriooctanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-6H2,(H,9,10)(H,11,12)/i1D2,2D2,3D2,4D2,5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFQFVWCELRYAO-LBTWDOQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Suberic Acid-d12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and extrapolated physical properties of Suberic acid-d12 (Octanedioic acid-d12). Given its primary application as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS, detailed experimental data on its physical characteristics are not extensively published.[1] This guide synthesizes available information on its non-deuterated analog, Suberic acid, and discusses the anticipated effects of deuteration on these properties.
Core Physical Properties
Data Presentation: Physical Properties of Suberic Acid and this compound
| Property | Suberic Acid (Non-deuterated) | This compound (Deuterated) |
| Molecular Formula | C₈H₁₄O₄[2] | C₈H₂D₁₂O₄[3] |
| Molecular Weight | 174.19 g/mol [2] | 186.27 g/mol [3] |
| Appearance | White crystalline solid[4] | White crystalline solid (expected) |
| Melting Point | 140-144 °C[2] | Expected to be very similar to the non-deuterated form. |
| Boiling Point | 230 °C at 15 mmHg[5] | Expected to be slightly higher than the non-deuterated form. |
| Solubility | Sparingly soluble in water (2.46 g/L); soluble in alcohol.[2] | Expected to have slightly lower solubility in water compared to the non-deuterated form. |
| Acidity (pKa) | pKa1: 4.526, pKa2: 5.498 | Deuteration is known to slightly decrease the acidity of carboxylic acids.[6][7] |
Note on the Effects of Deuteration: The substitution of hydrogen with deuterium typically leads to subtle changes in physical properties. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in intermolecular forces. Consequently, the boiling point of this compound may be marginally higher, and its solubility in water slightly lower than that of Suberic acid. Deuteration has been observed to decrease the acidity of carboxylic acids.[6][7]
Experimental Protocols
The following are detailed methodologies for the determination of key physical properties of crystalline organic acids like this compound.
1. Determination of Melting Point (Capillary Method)
This protocol is based on the standard procedure for determining the melting point of a crystalline solid.
-
Sample Preparation: A small amount of dry this compound is finely ground into a powder.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) close to the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (initial melting point) and the temperature at which it becomes completely liquid (final melting point) are recorded to define the melting range.[4] A narrow melting range is indicative of high purity.
2. Determination of Boiling Point (Reduced Pressure)
Due to the high boiling point of dicarboxylic acids, distillation under reduced pressure is necessary to prevent decomposition.
-
Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a condenser, a receiving flask, and a connection to a vacuum pump. A thermometer is placed to measure the vapor temperature.
-
Sample Introduction: A sample of this compound is placed in the round-bottom flask with boiling chips.
-
Vacuum Application: The system is evacuated to a specific, stable pressure (e.g., 15 mmHg).
-
Heating: The sample is heated gently.
-
Data Recording: The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.
3. Determination of Solubility
This protocol outlines a method to determine the solubility of this compound in a solvent, such as water.
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached and the solution is saturated.
-
Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
-
Quantification: A known volume of the clear, saturated solution is carefully removed. The solvent is then evaporated, and the mass of the remaining dissolved this compound is determined.
-
Calculation: The solubility is calculated and expressed as grams of solute per liter of solvent (g/L).
Logical Workflow Diagram
The following diagram illustrates a typical workflow for the physical characterization of a crystalline organic acid like this compound.
Caption: Workflow for the physical characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Suberic Acid [drugfuture.com]
- 3. glpbio.com [glpbio.com]
- 4. Initial Melting Method of Suberic Acid - LISKON [liskonchem.com]
- 5. Suberic acid [chembk.com]
- 6. Secondary deuterium isotope effects on the acidity of carboxylic acids and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chemical Structure and Synthesis of Suberic Acid-d12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of Suberic acid-d12 (Octanedioic acid-d12), a deuterated analog of suberic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for mechanistic studies, metabolic tracing, and as internal standards in quantitative analysis.
Chemical Structure and Properties
This compound is the isotopically labeled form of suberic acid, a naturally occurring dicarboxylic acid. In this compound, all twelve hydrogen atoms on the six methylene groups of the aliphatic chain have been replaced by deuterium atoms. The two acidic protons of the carboxylic acid groups remain as protium.
The IUPAC name for this compound is 2,2,3,3,4,4,5,5,6,6,7,7-dodecadeuteriooctanedioic acid .
Chemical Structure of Suberic Acid:
Chemical Structure of this compound:
The key difference between the two structures is the substitution of hydrogen (H) with its heavier isotope, deuterium (D). This isotopic substitution imparts a higher molecular weight to this compound compared to its non-deuterated counterpart, a property that is fundamental to its application in mass spectrometry-based analytical methods.
Physicochemical Properties:
| Property | Suberic Acid | This compound |
| Chemical Formula | C₈H₁₄O₄ | C₈H₂D₁₂O₄ |
| Molecular Weight | 174.19 g/mol | 186.27 g/mol |
| Appearance | Colorless crystalline solid[1] | Not explicitly stated, but expected to be a colorless solid |
| Melting Point | 141–144 °C[1] | Not explicitly stated, but expected to be similar to suberic acid |
| Boiling Point | 230 °C at 15 mmHg[1] | Not explicitly stated, but expected to be similar to suberic acid |
| Solubility in Water | 2.46 g/L[1] | Not explicitly stated, but expected to be similar to suberic acid |
Synthesis of this compound
A relevant and established procedure for the deuteration of a similar dicarboxylic acid, azelaic acid (a C9 dicarboxylic acid), provides a strong basis for a feasible synthetic route to this compound. This method utilizes a metal catalyst in a hydrothermal H/D exchange reaction.
Proposed Synthetic Pathway
The proposed synthesis of this compound involves the direct deuteration of suberic acid via a heterogeneous catalytic H/D exchange reaction.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from a similar procedure)
This protocol is adapted from the deuteration of azelaic acid and is expected to be effective for suberic acid with minor modifications.
Materials:
-
Suberic acid
-
10% Platinum on activated carbon (Pt/C) catalyst
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Sodium deuteroxide (NaOD) in D₂O (40% w/w)
-
Hydrochloric acid (HCl), 1 M
-
Celite
Procedure:
-
Reaction Setup: In a high-pressure reactor (e.g., a Parr reactor), combine suberic acid, 10% Pt/C catalyst, and a solution of NaOD in D₂O. The molar ratio of substrate to catalyst and base should be optimized for the reaction.
-
Degassing: Purge the reactor with an inert gas, such as nitrogen, to remove any air.
-
Reaction Conditions: Seal the reactor and heat it to a high temperature (e.g., 220 °C), resulting in elevated pressure. Stir the reaction mixture continuously for an extended period (e.g., 3 days) to ensure complete H/D exchange.
-
Work-up:
-
Cool the reactor to room temperature.
-
Filter the reaction mixture through a plug of Celite to remove the Pt/C catalyst.
-
Wash the catalyst with water.
-
Acidify the aqueous filtrate to a pH of 2 using 1 M HCl. This will precipitate the deuterated suberic acid.
-
-
Purification: The precipitated this compound can be further purified by recrystallization from a suitable solvent to achieve high chemical and isotopic purity.
Quantitative Data (Expected):
Based on similar deuteration reactions of dicarboxylic acids, the following outcomes can be anticipated:
| Parameter | Expected Value |
| Yield | >90% |
| Isotopic Purity (D) | >98% |
| Chemical Purity | >99% |
Applications in Research and Development
This compound serves as a valuable tool in various scientific disciplines:
-
Metabolic Studies: As a stable isotope-labeled tracer, it can be used to investigate the metabolic pathways of dicarboxylic acids in biological systems.
-
Pharmacokinetic Studies: In drug development, deuterated compounds are used to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.
-
Quantitative Analysis: It is an ideal internal standard for mass spectrometry-based quantification of suberic acid in biological samples, such as urine and plasma. This is particularly relevant in the diagnosis and monitoring of certain metabolic disorders where dicarboxylic acid levels are elevated.
Conclusion
This compound is a crucial isotopically labeled compound with significant applications in biomedical research and drug development. While a specific, publicly available synthesis protocol is scarce, a robust and high-yielding synthesis can be achieved through catalytic hydrogen-deuterium exchange. The detailed understanding of its structure and a reliable synthetic route are essential for its effective application in advancing scientific knowledge.
References
Isotopic Purity of Commercially Available Suberic Acid-d12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of commercially available suberic acid-d12 (octanedioic acid-d12). This compound is a deuterated analog of suberic acid, a dicarboxylic acid utilized in the synthesis of pharmaceuticals and plastics. In drug development and metabolic research, the isotopic purity of deuterated standards is critical for accurate quantification and mechanistic studies. This document summarizes the isotopic purity data from various commercial suppliers, details the analytical methodologies for its determination, and provides logical workflows for assessing its quality.
Data on Commercially Available this compound
The isotopic and chemical purity of this compound can vary between suppliers and even between different batches from the same supplier. It is crucial for researchers to consult the Certificate of Analysis (CoA) for the specific lot they are using. The following table summarizes the publicly available data for this compound from several vendors.
| Supplier | Product Name | Catalog Number | Isotopic Purity (atom % D) | Chemical Purity |
| LGC Standards | 1,8-Octanedioic-d12 Acid | CDN-D-5338 | 98 | min 98% |
| CDN Isotopes | This compound | D-5338 | 98 | Not specified |
| MedChemExpress | This compound | HY-W015300S1 | Not specified on website; CoA required | 98.60% (for a specific batch) |
| GlpBio | This compound | 169397-99-3 | Not specified on website; CoA required | >98.00% |
Note: The chemical purity and isotopic purity are distinct parameters. Chemical purity refers to the percentage of the target molecule (this compound) relative to any non-isotopically labeled impurities. Isotopic purity, specifically the "atom % D," indicates the percentage of deuterium atoms at the labeled positions. For this compound, which has 12 deuterium atoms, an atom % D of 98% means that, on average, 98% of the hydrogen positions that can be deuterated are indeed deuterium.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the isotopic distribution of a molecule. By accurately measuring the mass-to-charge ratio (m/z) of the ions, it can distinguish between molecules with different numbers of deuterium atoms (isotopologues).
Methodology:
-
Sample Preparation: A dilute solution of the this compound is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI). For this compound, negative ion mode is often preferred to form the [M-H]⁻ ion.
-
Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer. The instrument is calibrated to ensure high mass accuracy.
-
Data Acquisition: A full scan mass spectrum is acquired over a relevant m/z range.
-
Data Analysis:
-
The isotopic cluster of the molecular ion is analyzed. For this compound, the most abundant ion should correspond to the fully deuterated molecule.
-
The intensities of the ions corresponding to the d11, d10, d9, etc., isotopologues are measured.
-
The isotopic purity is calculated by taking the ratio of the intensity of the desired deuterated species to the sum of the intensities of all isotopologues in the cluster.
-
Logical Workflow for HRMS Analysis
Caption: Workflow for Isotopic Purity Determination by HRMS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, provides information about the structure of the molecule and the location of the deuterium labels.
Methodology:
-
Sample Preparation: A sufficient amount of the this compound is dissolved in a suitable NMR solvent (e.g., DMSO-d6, ensuring the solvent signals do not overlap with analyte signals).
-
¹H NMR Spectroscopy:
-
A high-resolution ¹H NMR spectrum is acquired.
-
The presence of any residual proton signals in the regions where deuterium should be present is quantified.
-
The integral of the residual proton signals is compared to the integral of a known internal standard or a non-deuterated portion of the molecule (if applicable) to calculate the percentage of non-deuterated species.
-
-
²H NMR Spectroscopy:
-
A ²H NMR spectrum is acquired to confirm the presence and location of the deuterium atoms. The chemical shifts in the ²H spectrum will correspond to the positions of deuteration.
-
Logical Relationship for NMR Analysis
Caption: NMR-based Isotopic Purity Assessment.
Conclusion
For researchers and drug development professionals, understanding the isotopic purity of deuterated standards like this compound is paramount for the reliability and accuracy of experimental results. While commercial suppliers provide general specifications, it is best practice to request and carefully review the Certificate of Analysis for each specific lot. Furthermore, in-house verification of isotopic purity using techniques such as high-resolution mass spectrometry and NMR spectroscopy is recommended for critical applications to ensure the highest level of data integrity.
Safeguarding Isotopic Integrity: A Technical Guide to the Stability and Storage of Suberic Acid-d12
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Suberic acid-d12. Ensuring the chemical and isotopic purity of this deuterated carboxylic acid is paramount for its effective use as an internal standard in quantitative analysis by NMR, GC-MS, or LC-MS, and as a tracer in metabolic research. This document outlines best practices for storage, handling, and assessing the stability of this compound to maintain its integrity throughout its lifecycle in a research environment.
Core Principles of this compound Stability
This compound, the deuterated form of octanedioic acid, is generally a stable crystalline solid. However, its stability can be influenced by environmental factors such as temperature, moisture, and pH. The primary concerns for deuterated compounds are chemical degradation and isotopic exchange.
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes—a phenomenon known as the kinetic isotope effect. While this enhances its utility in certain studies, the deuterium atoms are not impervious to exchange, particularly under certain conditions. For carboxylic acids, deuterium atoms on carbon atoms are generally stable but can be susceptible to exchange under specific pH and temperature conditions, especially if they are adjacent to the carboxyl group.
Recommended Storage Conditions and Stability
To prevent chemical degradation and isotopic dilution, this compound should be stored under controlled conditions. The following table summarizes the recommended storage conditions and expected stability based on available data.
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | 3 years | For long-term storage, keep in a tightly sealed container in a freezer. |
| 4°C | 2 years | For intermediate-term storage, refrigeration is suitable. Ensure the container is well-sealed to prevent moisture absorption. | |
| Room Temperature | Short-term storage at room temperature is acceptable for brief periods, such as during shipment or sample preparation. | ||
| In Solvent | -80°C | 6 months | For optimal long-term stability in solution, store in a tightly sealed vial in an ultra-low temperature freezer. Use an appropriate solvent. |
| -20°C | 1 month | For shorter-term storage of solutions, a standard freezer is adequate. Minimize freeze-thaw cycles. |
It is crucial to allow the container to warm to room temperature before opening to prevent condensation, which can introduce moisture and potentially lead to isotopic exchange or degradation.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and pathways and to assess the intrinsic stability of this compound under various stress conditions. This information is critical for developing stability-indicating analytical methods.
Objective: To evaluate the stability of this compound under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-UV/MS system
-
pH meter
-
Photostability chamber
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Add an aliquot of the stock solution to a solution of 0.1 M HCl to achieve a final concentration of approximately 50-100 µg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw samples, neutralize with an appropriate amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Add an aliquot of the stock solution to a solution of 0.1 M NaOH to achieve a final concentration of approximately 50-100 µg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw samples, neutralize with an appropriate amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Add an aliquot of the stock solution to a solution of 3% H₂O₂ to achieve a final concentration of approximately 50-100 µg/mL.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Withdraw samples at specified time points for analysis.
-
-
Photostability:
-
Expose the solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the samples after exposure.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC-UV/MS method. The method should be capable of separating the parent this compound from all potential degradation products.
-
Monitor for the appearance of degradation peaks and a decrease in the peak area of the parent compound. Mass spectrometry can be used to identify the mass of any degradation products and to check for any loss of the deuterium label.
-
Visualization of Workflows
Logical Workflow for Storage and Handling of this compound
Caption: Recommended workflow for the proper storage and handling of this compound.
Incompatible Materials
To maintain the integrity of this compound, avoid contact with the following:
-
Strong oxidizing agents: Can cause degradation of the carboxylic acid functional groups.
-
Strong reducing agents: May react with the carboxylic acid groups.
-
Strong bases: Can deprotonate the carboxylic acid and may catalyze H/D exchange.
-
Protic solvents (especially under non-neutral pH): Can be a source of hydrogen for isotopic exchange. When preparing solutions, use aprotic or deuterated solvents where possible.
By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the stability and isotopic purity of this compound, leading to more accurate and reliable experimental results.
Deconstructing the Certificate of Analysis for Suberic Acid-d12: A Technical Guide
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for an isotopically labeled compound like Suberic acid-d12 is a critical document. It provides the essential data to ensure the identity, purity, and quality of the material, which is paramount for its use as an internal standard or tracer in quantitative bioanalytical studies.[1][2] This guide offers an in-depth explanation of the typical data and experimental protocols presented in a CoA for this compound, enabling users to interpret and effectively utilize this vital information.
Quantitative Data Summary
A typical CoA for this compound will present key quantitative data in a structured format. The following tables summarize the critical parameters and provide representative values.
Table 1: Identification and Physical Properties
| Parameter | Specification |
| Chemical Name | Octanedioic acid-d12 |
| Synonyms | This compound |
| Molecular Formula | C₈H₂D₁₂O₄ |
| Molecular Weight | 186.27 g/mol |
| CAS Number | 169397-99-3 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Methanol |
Table 2: Quality and Purity Assessment
| Analytical Test | Method | Result |
| Chemical Purity | HPLC/UV | ≥98.0% |
| Isotopic Enrichment | Mass Spectrometry | ≥98 atom % D |
| Residual Solvents | ¹H NMR | Conforms to specification |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure |
Experimental Protocols
The analytical data presented in a CoA are derived from a series of rigorous experiments. Understanding the methodologies behind these tests is crucial for a comprehensive evaluation of the product's quality.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
HPLC is a cornerstone technique for assessing the chemical purity of organic acids like Suberic acid.[3][4][5] It separates the main compound from any non-deuterated or other impurities.
-
Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the sample are separated based on their differential partitioning between a stationary phase (the column) and a mobile phase.
-
Instrumentation: A standard HPLC system equipped with a UV detector is typically used.[3][4] For organic acids, a reversed-phase C18 column is common.[3]
-
Mobile Phase: A common mobile phase for the analysis of organic acids is a mixture of an aqueous buffer (e.g., phosphate buffer at a low pH) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: The carboxyl groups in suberic acid allow for detection by UV absorbance, typically at a wavelength around 210 nm.[4]
-
Quantification: The chemical purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Isotopic Enrichment
Mass spectrometry is the definitive technique for determining the isotopic enrichment of a deuterated compound.[6][7][8]
-
Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The relative abundance of the deuterated species compared to any residual non-deuterated species is measured.
-
Instrumentation: This analysis can be performed using various mass spectrometers, including Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] Time-of-flight (TOF) mass analyzers are particularly useful for their high resolution, which allows for accurate separation of isotopic peaks.[7]
-
Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.
-
Data Analysis: The isotopic distribution of the molecular ion cluster is analyzed. The percentage of the fully deuterated molecule (d12) is calculated by comparing its peak intensity to the intensities of lower deuterated species (d0 to d11). Corrections for the natural abundance of isotopes of other elements (e.g., ¹³C) are applied to ensure an accurate determination of deuterium enrichment.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Residual Solvents
NMR spectroscopy is a powerful tool for confirming the chemical structure of the molecule and for detecting the presence of protonated impurities, including residual solvents.[9][10][11]
-
¹H NMR (Proton NMR):
-
Principle: This technique detects the presence of hydrogen nuclei (protons). In a highly deuterated compound like this compound, the ¹H NMR spectrum should show very small signals corresponding to the residual non-deuterated positions. It is also highly effective for identifying and quantifying residual solvents from the synthesis and purification process.
-
Procedure: A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d6 or Chloroform-d) and placed in a strong magnetic field. The response of the hydrogen nuclei to radiofrequency pulses is recorded.
-
-
¹³C NMR (Carbon-13 NMR):
-
Principle: This method provides information about the carbon skeleton of the molecule. The spectrum of this compound will show characteristic peaks for the different carbon atoms in the structure, confirming the overall carbon framework.
-
-
²H NMR (Deuterium NMR):
-
Principle: Deuterium NMR can be used as an alternative technique for structure verification and to determine the deuterium enrichment at specific sites in the molecule, especially for highly deuterated compounds.[10]
-
Visualizing the Workflow and Concepts
To further clarify the processes and relationships involved in the analysis of this compound, the following diagrams are provided.
Caption: Experimental workflow for generating a Certificate of Analysis.
Caption: Relationship between analytical methods and product specifications.
By understanding the data, methodologies, and workflows presented in this guide, researchers can confidently assess the quality of this compound and ensure the integrity of their experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scioninstruments.com [scioninstruments.com]
- 4. shimadzu.com [shimadzu.com]
- 5. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 6. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. almacgroup.com [almacgroup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mass Spectrum of Suberic Acid-d12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of Suberic acid-d12, a deuterated isotopologue of Suberic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies.
Introduction to this compound
Suberic acid (octanedioic acid) is a naturally occurring dicarboxylic acid. Its deuterated form, this compound (C8H2D12O4), serves as an important internal standard in mass spectrometry-based quantitative analysis due to its chemical similarity to the endogenous analyte and its distinct mass difference. Understanding its mass spectrum is crucial for accurate quantification and interpretation of experimental results.
Predicted Mass Spectrum Data
Due to the limited availability of a publicly accessible, experimentally derived mass spectrum for this compound, the following data is based on the known fragmentation patterns of dicarboxylic acids under electron ionization (EI) and the calculated mass-to-charge ratios (m/z) for the deuterated species. The molecular weight of this compound is 186.27 g/mol .
Predicted Quantitative Fragmentation Data for this compound (Electron Ionization)
| Predicted Fragment Ion | Structure | m/z (amu) | Relative Abundance (%) | Interpretation |
| [M]+• | [C8H2D12O4]+• | 186 | Low | Molecular Ion |
| [M-OD]+ | [C8H2D11O3]+ | 167 | Moderate | Loss of a deuteroxyl radical |
| [M-D2O]+• | [C8H2D10O3]+• | 166 | Moderate | Loss of a neutral deuterium oxide molecule |
| [M-COOD]+ | [C7H2D11O2]+ | 141 | High | Alpha-cleavage with loss of a deuterated carboxyl radical |
| [M-D2O-CO]+• | [C7H2D10O2]+• | 138 | Moderate | Subsequent loss of carbon monoxide |
| [C6D9O2]+ | [C6D9O2]+ | 121 | Moderate | Cleavage of the alkyl chain |
| [C5D7O2]+ | [C5D7O2]+ | 107 | Moderate | Cleavage of the alkyl chain |
| [C4D5O2]+ | [C4D5O2]+ | 93 | Moderate | Cleavage of the alkyl chain |
Experimental Protocols
The following are detailed methodologies for the analysis of dicarboxylic acids like this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common analytical technique for such compounds.
Sample Preparation and Derivatization
For GC-MS analysis, dicarboxylic acids require derivatization to increase their volatility. A common method is silylation.
-
Sample Preparation : To 100 µL of a sample solution containing this compound, add a suitable internal standard if necessary.
-
Drying : Evaporate the solvent completely under a stream of nitrogen gas.
-
Derivatization : Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Reaction : Cap the vial tightly and heat at 70°C for 30 minutes.
-
Analysis : Cool the sample to room temperature before injection into the GC-MS system.
GC-MS Analysis
-
Gas Chromatograph (GC) System : Agilent 7890B or equivalent.
-
Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program :
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
Injector :
-
Temperature: 250°C.
-
Injection volume: 1 µL.
-
Mode: Splitless.
-
-
Mass Spectrometer (MS) : Agilent 5977A or equivalent.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : m/z 50-500.
-
Source Temperature : 230°C.
-
Quadrupole Temperature : 150°C.
Visualizations
Predicted Fragmentation Pathway of this compound
Caption: Predicted EI fragmentation of this compound.
Experimental Workflow for GC-MS Analysis
Caption: General workflow for GC-MS analysis of this compound.
Unraveling the Metabolic Fate of Suberic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core metabolic pathways involving suberic acid, a dicarboxylic acid that serves as a key metabolic intermediate and a biomarker for certain metabolic disorders. This document provides a comprehensive overview of its biosynthesis, degradation, and regulatory control, supplemented with detailed experimental protocols and quantitative data to facilitate further research and therapeutic development.
Introduction to Suberic Acid Metabolism
Suberic acid, an eight-carbon dicarboxylic acid (octanedioic acid), is not typically obtained directly from the diet in significant amounts. Instead, it primarily arises as a metabolic byproduct of fatty acid oxidation.[1][2] Its presence and concentration in biological fluids, such as urine and plasma, can provide valuable insights into the state of fatty acid metabolism, particularly when primary pathways are impaired. Elevated levels of suberic acid are often associated with conditions of fatty acid oxidation disorders, ketosis, and diabetes.[3][4][5]
The metabolic journey of suberic acid involves a complex interplay between two key cellular compartments: the endoplasmic reticulum and peroxisomes. Its synthesis is initiated through the ω-oxidation pathway, an alternative route to the more common β-oxidation of fatty acids. Once formed, suberic acid is subsequently catabolized via peroxisomal β-oxidation.
Biosynthesis of Suberic Acid: The ω-Oxidation Pathway
When the primary mitochondrial β-oxidation pathway of fatty acids is overwhelmed or impaired, the cell utilizes an alternative route known as ω-oxidation, which occurs in the smooth endoplasmic reticulum. This pathway is particularly important for the metabolism of medium-chain fatty acids and becomes more active during periods of high fat intake, fasting, or in pathological states like diabetes.[4][5]
The key enzymatic steps in the ω-oxidation of a monocarboxylic fatty acid to yield a dicarboxylic acid like suberic acid are:
-
ω-Hydroxylation: The terminal methyl group of a fatty acid is hydroxylated by a cytochrome P450 enzyme, specifically from the CYP4A family. This reaction requires NADPH and molecular oxygen.
-
Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase.
-
Oxidation to Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in the formation of a dicarboxylic acid.
For suberic acid, the precursor would be an eight-carbon monocarboxylic acid, caprylic acid.
Degradation of Suberic Acid: Peroxisomal β-Oxidation
Once formed, suberic acid is transported to peroxisomes for its degradation. Unlike mitochondrial β-oxidation, which is the primary pathway for most fatty acids, the β-oxidation of dicarboxylic acids predominantly occurs in peroxisomes.[6] This process involves a series of enzymatic reactions that shorten the dicarboxylic acid chain by two carbons in each cycle, releasing acetyl-CoA.
The key enzymes involved in the peroxisomal β-oxidation of suberyl-CoA (the activated form of suberic acid) are:
-
Acyl-CoA Oxidase: This enzyme catalyzes the first and rate-limiting step, introducing a double bond between the α and β carbons. Unlike its mitochondrial counterpart, acyl-CoA oxidase transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂).[7][8]
-
Bifunctional Enzyme (L-PBE or D-PBE): This enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, catalyzing the subsequent hydration and oxidation steps.
-
Peroxisomal Thiolase: This enzyme cleaves the β-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a dicarboxylic acid that is two carbons shorter (in this case, adipic acid).
This cycle repeats until the dicarboxylic acid is completely broken down into shorter-chain dicarboxylic acids and acetyl-CoA.
Transcriptional Regulation of Suberic Acid Metabolism
The expression of the key enzymes involved in both the synthesis and degradation of suberic acid is tightly regulated at the transcriptional level, primarily by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) .[9][10][11] PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids and their derivatives, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby activating their transcription.
-
Regulation of ω-Oxidation: The transcription of the CYP4A genes, which encode the rate-limiting enzymes in ω-oxidation, is induced by PPARα activation.[9][12] This provides a mechanism for the cell to upregulate this alternative fatty acid oxidation pathway when there is an excess of fatty acids.
-
Regulation of Peroxisomal β-Oxidation: PPARα also controls the expression of the genes encoding the enzymes of peroxisomal β-oxidation, including acyl-CoA oxidase, bifunctional enzyme, and thiolase.[13] This coordinated regulation ensures that the capacity for dicarboxylic acid degradation matches its rate of synthesis.
Quantitative Data on Suberic Acid
The concentration of suberic acid in biological fluids is a valuable indicator of metabolic status. While specific enzyme kinetic data for suberic acid metabolism is not extensively documented, urinary excretion levels have been reported in various conditions.
| Parameter | Condition | Matrix | Concentration Range | Reference(s) |
| Urinary Suberic Acid | Healthy/Normal | Urine | 0.7 - 9.3 nmol/mg Creatinine | [3] |
| Urinary Suberic Acid | Fatty Acid Oxidation Disorders (e.g., MCAD deficiency) | Urine | Elevated | [3] |
| Urinary Suberic Acid | Ketosis / Diabetes / Fasting | Urine | Elevated | [3][4][5] |
| Urinary Suberic Acid | Metabolic Syndrome | Urine | Significantly Elevated | [3] |
Note: The provided concentration ranges are for general guidance and may vary depending on the specific analytical method, patient population, and physiological state.
Experimental Protocols
Quantification of Suberic Acid in Urine by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of suberic acid in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Workflow Diagram:
References
- 1. Long-chain dicarboxylic acids play a critical role in inducing peroxisomal β-oxidation and hepatic triacylglycerol accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid oxidation ( Beta , Alpha omega and peroxisomal) | PPTX [slideshare.net]
- 3. Suberic Acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. Suberic Acid - NutriStat - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. Suberic - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acyl-CoA oxidase activity and peroxisomal fatty acid oxidation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peroxisomal acyl-coenzyme A oxidase is a rate-limiting enzyme in a very-long-chain fatty acid beta-oxidation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peroxisome proliferator-activated receptor alpha controls the hepatic CYP4A induction adaptive response to starvation and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Analysis of Gene Regulation by the Transcription Factor PPARα between Mouse and Human - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and characterization of DNA elements implicated in the regulation of CYP4A1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PPAR/RXR Regulation of Fatty Acid Metabolism and Fatty Acid ω-Hydroxylase (CYP4) Isozymes: Implications for Prevention of Lipotoxicity in Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acyl-CoA thioesterases - auxiliary enzymes in peroxisomal lipid metabolism | Semantic Scholar [semanticscholar.org]
Illuminating Metabolic Pathways and Drug Development: A Technical Guide to the Preliminary Research Applications of Deuterated Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of metabolic research and pharmaceutical development, the quest for precise tools to trace biochemical pathways and enhance drug efficacy is paramount. Deuterated compounds, where hydrogen atoms are replaced by their heavier isotope deuterium, have emerged as powerful assets in this pursuit. Among these, deuterated dicarboxylic acids are proving to be particularly valuable. Their role as metabolic tracers and their potential to modulate pharmacokinetic properties offer significant advantages in understanding disease states and designing novel therapeutics. This technical guide provides an in-depth overview of the preliminary research applications of deuterated dicarboxylic acids, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying biochemical processes.
Deuterated Dicarboxylic Acids as Metabolic Tracers
The substitution of hydrogen with deuterium creates a "heavy" molecule that can be readily distinguished by analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. This isotopic labeling allows researchers to track the metabolic fate of dicarboxylic acids in complex biological systems.
Tracing the Tricarboxylic Acid (TCA) Cycle with Deuterated Precursors
While direct studies with deuterated dicarboxylic acids are emerging, a significant body of research has utilized deuterated precursors, such as acetate, to probe the dynamics of the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism where dicarboxylic acids are key intermediates.
A notable application is Deuterium Metabolic Imaging (DMI), a non-invasive technique that maps the metabolism of deuterated substrates in vivo. In a study investigating hepatic TCA cycle fluxes, lean and fatty liver model rats were infused with sodium acetate-d3.[1][2][3][4] The subsequent uptake of deuterated acetate and the appearance of its downstream metabolite, glutamate/glutamine (Glx), were monitored over time.
Quantitative Data from Deuterium Metabolic Imaging with Sodium Acetate-d3 [1][2]
| Parameter | Lean Liver (AUC in mM/min⁻¹) | Fatty Liver (AUC in mM/min⁻¹) |
| Intrahepatic Acetate Uptake | 605.1 ± 119.9 | 717.9 ± 131.1 |
| Glutamate/Glutamine (Glx) Production | 136.7 ± 41.7 | 113.6 ± 23.8 |
AUC: Area Under the Curve, representing the cumulative concentration over the study period.
This data demonstrates the feasibility of using a deuterated precursor to quantify metabolic fluxes in different physiological states.
dot
Applications in Pharmacokinetic and Drug Metabolism Studies
Deuteration can significantly alter the metabolic profile of a molecule, a phenomenon known as the kinetic isotope effect. This principle is harnessed in drug development to improve the pharmacokinetic properties of drug candidates.
Metabolism and Pharmacokinetics of Deuterated Di-2-(ethylhexyl) Adipate (DEHA)
A study in human volunteers investigated the metabolism and pharmacokinetics of deuterium-labeled di-2-(ethylhexyl) adipate ([2H10]DEHA), a plasticizer.[5] Following oral administration, the parent compound was not detected in plasma, indicating rapid metabolism. However, several deuterated metabolites were identified and quantified in urine.
Urinary Metabolites of [2H10]DEHA in Humans [6]
| Metabolite | Average Percentage of Administered Dose |
| [2H5]2-ethylhexanoic acid (EHA) conjugate | 8.6% |
| [2H5]2-Ethyl-5-hydroxyhexanoic acid | \multirow{3}{*}{3.5% (combined)} |
| [2H5]2-ethylhexanedioic acid | |
| [2H5]2-ethyl-5-keto-hexanoic acid | |
| [2H5]2-ethylhexanol |
These findings provide crucial insights into the metabolic pathways of DEHA and demonstrate the utility of deuteration in elucidating the fate of xenobiotics in the human body. The replacement of hydrogen with deuterium can slow down metabolic processes at the site of deuteration, potentially leading to a longer half-life and improved therapeutic window for a drug.[7]
dot
Experimental Protocols
General Synthesis of α-Deuterated Dicarboxylic Acids
A practical and environmentally friendly method for the synthesis of α-deuterated carboxylic acids involves the use of corresponding malonic acids.[8][9]
Protocol:
-
Hydrogen/Deuterium Exchange: The malonic acid derivative is subjected to hydrogen/deuterium exchange in the presence of deuterium oxide (D₂O). This step replaces the acidic α-hydrogens with deuterium.
-
Decarboxylation: The deuterated malonic acid is then heated, leading to decarboxylation and the formation of the α-deuterated carboxylic acid.
This method is advantageous as it is mild, efficient, and does not require organic solvents or other additives.[8][9] The resulting deuterated dicarboxylic acids can be further transformed into other labeled compounds like alcohols, aldehydes, and esters.
dot
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of deuterated dicarboxylic acids in biological samples.[10][11]
General Protocol:
-
Internal Standard Addition: A known amount of a deuterated internal standard is added to the biological sample (e.g., urine, plasma) to account for variations during sample preparation and analysis.
-
Extraction: The organic acids are extracted from the aqueous sample using an organic solvent (e.g., ethyl acetate) after acidification.
-
Derivatization: The extracted acids are converted into volatile derivatives (e.g., trimethylsilyl esters) to improve their chromatographic properties. This is typically achieved by reacting the dried extract with a derivatizing agent such as a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS).
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The compounds are separated based on their boiling points and polarity on the GC column and then detected by the mass spectrometer. The mass spectrometer is operated in selected ion monitoring (SIM) mode to specifically detect and quantify the ions characteristic of the analyte and its deuterated internal standard.
Conclusion and Future Directions
The preliminary research applications of deuterated dicarboxylic acids highlight their immense potential in advancing our understanding of metabolism and in the development of safer and more effective drugs. As metabolic tracers, they provide a window into the intricate workings of biochemical pathways like the TCA cycle. In pharmacology, the strategic incorporation of deuterium can fine-tune the pharmacokinetic profiles of drug candidates.
Future research will likely focus on the synthesis and application of a wider range of deuterated dicarboxylic acids to probe other metabolic pathways. The continued development of sensitive analytical techniques like DMI and high-resolution mass spectrometry will further enhance the utility of these powerful research tools. The insights gained from these studies will undoubtedly contribute to the development of novel diagnostic and therapeutic strategies for a variety of metabolic and other diseases.
References
- 1. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. deuterium-metabolic-imaging-enables-the-tracing-of-substrate-fluxes-through-the-tricarboxylic-acid-cycle-in-the-liver - Ask this paper | Bohrium [bohrium.com]
- 5. Frontiers | Development, testing, parameterisation, and calibration of a human PBK model for the plasticiser, di (2-ethylhexyl) adipate (DEHA) using in silico, in vitro and human biomonitoring data [frontiersin.org]
- 6. Metabolism and pharmacokinetics of deuterium-labelled di-2-(ethylhexyl) adipate (DEHA) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portal.research.lu.se [portal.research.lu.se]
- 10. scispace.com [scispace.com]
- 11. metbio.net [metbio.net]
Methodological & Application
Application Note: Quantitative Analysis of Suberic Acid in Biological Matrices using Suberic Acid-d12 as an Internal Standard by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberic acid, a C8 dicarboxylic acid, is a metabolic intermediate that has been implicated in various physiological and pathological processes, including inborn errors of metabolism. Accurate quantification of suberic acid in biological samples such as plasma, urine, and tissue homogenates is crucial for clinical diagnostics and biomedical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific analytical technique well-suited for this purpose. The use of a stable isotope-labeled internal standard, such as Suberic acid-d12, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the quantification.[1][2] This application note provides a detailed protocol for the extraction, derivatization, and GC-MS analysis of suberic acid using this compound as an internal standard.
Principle
The method involves the addition of a known amount of this compound to the biological sample. The suberic acid and its deuterated internal standard are then extracted from the sample matrix. Due to their low volatility, dicarboxylic acids require derivatization to increase their volatility for GC analysis.[3][4] In this protocol, a two-step derivatization process is employed: methylation followed by silylation. The resulting derivatives are then analyzed by GC-MS. Quantification is achieved by comparing the peak area ratio of the analyte (suberic acid derivative) to the internal standard (this compound derivative).
Materials and Reagents
-
Suberic acid (≥99% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), acetyl chloride, or Boron trifluoride-methanol solution (BF3-MeOH)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Anhydrous sodium sulfate
-
Deionized water
-
Biological matrix (e.g., plasma, urine)
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 10 mg of suberic acid in 10 mL of methanol.
-
Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of suberic acid by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Internal Standard Working Solution (10 µg/mL):
-
Dilute the this compound primary stock solution with methanol.
-
Sample Preparation
-
Spiking with Internal Standard: To 100 µL of the biological sample (e.g., plasma, urine) in a glass tube, add 10 µL of the 10 µg/mL this compound internal standard working solution.
-
Deproteinization (for plasma/serum): Add 400 µL of ice-cold methanol to the sample, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins. Transfer the supernatant to a new tube.
-
Extraction:
-
Acidify the sample (or supernatant) to pH ~2 with 1M HCl.
-
Add 1 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction step with another 1 mL of ethyl acetate and combine the organic layers.
-
-
Drying and Evaporation:
-
Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization
-
Methylation:
-
To the dried residue, add 100 µL of 1.25 M HCl in methanol (or 50 µL of 14% BF3-MeOH).[5]
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
Evaporate the reagent to dryness under a gentle stream of nitrogen.
-
-
Silylation:
-
To the dried methylated sample, add 50 µL of BSTFA with 1% TMCS and 50 µL of hexane.[3]
-
Cap the tube tightly and heat at 70°C for 60 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
GC Conditions (Typical):
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
-
MS Conditions (Typical):
-
Ion Source Temperature: 230°C
-
Interface Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (Hypothetical m/z values for di-TMS derivatives of dimethyl esters):
-
Suberic Acid: Quantifier ion (e.g., m/z related to the molecular ion or a major fragment), Qualifier ion.
-
This compound: Quantifier ion (shifted by +12 amu or a corresponding fragment shift), Qualifier ion.
-
-
Data Presentation
Calibration Curve
A calibration curve is constructed by analyzing the derivatized working standard solutions containing a constant concentration of the internal standard. The peak area ratio of suberic acid to this compound is plotted against the concentration of suberic acid.
| Concentration (µg/mL) | Peak Area (Suberic Acid) | Peak Area (this compound) | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 150,123 | 0.101 |
| 5 | 76,543 | 151,234 | 0.506 |
| 10 | 153,456 | 150,987 | 1.016 |
| 25 | 380,876 | 149,876 | 2.541 |
| 50 | 755,432 | 150,543 | 5.018 |
| 100 | 1,510,987 | 149,999 | 10.073 |
Linear Regression: y = 0.100x + 0.005 (R² > 0.99)
Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD, n=6) | < 10% |
| Accuracy (%Recovery) | 92 - 108% |
| Matrix Effect | Minimal due to internal standard |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of suberic acid.
Caption: Rationale for using an internal standard in quantitative analysis.
Conclusion
This application note provides a comprehensive and robust protocol for the quantification of suberic acid in biological matrices using this compound as an internal standard with GC-MS. The detailed steps for sample preparation, derivatization, and analysis, along with the provided quantitative data and validation parameters, offer a reliable framework for researchers in clinical and biomedical fields. The use of a stable isotope-labeled internal standard is critical for achieving the high accuracy and precision required for meaningful biological interpretation.
References
Protocol for the Quantification of Fatty Acids in Biological Matrices using Suberic Acid-d12 by LC-MS/MS
Introduction
Fatty acids are fundamental building blocks of lipids and play crucial roles in cellular structure, energy metabolism, and signaling pathways. Accurate quantification of fatty acids in biological samples is essential for understanding their physiological and pathological significance in various research areas, including drug development and disease biomarker discovery. This application note provides a detailed protocol for the sensitive and specific quantification of fatty acids in biological matrices, such as plasma and cell lysates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Suberic acid-d12 as an internal standard to ensure high accuracy and reproducibility.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), Water (LC-MS grade)
-
Reagents: Formic acid (FA), Ammonium formate, this compound, Fatty acid standards
-
Consumables: C18 solid-phase extraction (SPE) cartridges, autosampler vials, pipettes, and tips.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the cleanup and concentration of fatty acids from complex biological samples.[1]
-
Sample Pre-treatment:
-
For plasma samples, acidify with 2% formic acid in water.
-
For cell lysates, perform protein precipitation with cold methanol containing the internal standard, this compound. Centrifuge to pellet the protein debris.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Wash with 1 mL of 50% methanol in water to remove less hydrophobic impurities.
-
-
Elution:
-
Elute the fatty acids with 1 mL of acetonitrile.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Liquid Chromatography (LC)
Reversed-phase liquid chromatography is the method of choice for separating fatty acids based on their hydrophobicity.[2][3][4]
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5 µL.
-
Gradient Elution: A typical gradient starts with a lower percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain fatty acids.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry provides the selectivity and sensitivity required for accurate quantification of fatty acids.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each fatty acid and the internal standard. The precursor ion is typically the deprotonated molecule [M-H]⁻.
Data Presentation
The following table summarizes representative quantitative data for a selection of fatty acids.
| Fatty Acid | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | LLOQ (ng/mL) | ULOQ (ng/mL) |
| Palmitic acid (C16:0) | 8.2 | 255.2 | 255.2 | 5 | 1000 |
| Stearic acid (C18:0) | 9.5 | 283.3 | 283.3 | 5 | 1000 |
| Oleic acid (C18:1) | 9.1 | 281.3 | 281.3 | 10 | 2000 |
| Linoleic acid (C18:2) | 8.7 | 279.2 | 279.2 | 10 | 2000 |
| Arachidonic acid (C20:4) | 7.9 | 303.2 | 303.2 | 2 | 500 |
| This compound (IS) | 6.5 | 185.1 | 145.1 | - | - |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for fatty acid quantification.
Fatty Acid Beta-Oxidation Pathway
Caption: Overview of the fatty acid beta-oxidation pathway.
References
Application of Suberic Acid-d12 in Metabolomics Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of metabolomics, accurate and precise quantification of endogenous metabolites is paramount for understanding complex biological systems and for the development of novel therapeutics. Suberic acid, an eight-carbon dicarboxylic acid, is a key metabolite in fatty acid metabolism. Elevated levels of suberic acid in biological fluids can be indicative of certain metabolic disorders, such as medium-chain acyl-CoA dehydrogenase deficiency (MCAD).[1] The use of stable isotope-labeled internal standards is a well-established method to enhance the accuracy and reliability of quantitative metabolomics studies. Suberic acid-d12, a deuterated analog of suberic acid, serves as an ideal internal standard for the quantification of its unlabeled counterpart in various biological matrices. Its chemical and physical properties are nearly identical to endogenous suberic acid, ensuring similar behavior during sample preparation and analysis, while its distinct mass allows for clear differentiation by mass spectrometry.
This document provides detailed application notes and protocols for the use of this compound in metabolomics research, focusing on its application as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Core Applications
The primary application of this compound in metabolomics research is as an internal standard for the accurate quantification of endogenous suberic acid. The use of a stable isotope-labeled internal standard corrects for variability that can be introduced during sample preparation, such as extraction inefficiencies, and for matrix effects in the mass spectrometer ion source.
Key applications include:
-
Biomarker Discovery and Validation: Quantifying suberic acid levels in clinical and preclinical studies to investigate its role as a biomarker for metabolic diseases.
-
Drug Development: Assessing the effect of drug candidates on fatty acid metabolism by monitoring changes in suberic acid concentrations.
-
Metabolic Flux Analysis: While less common for dicarboxylic acids, deuterated substrates can be used to trace metabolic pathways. Conceptually, this compound could be used to investigate the downstream metabolism of suberic acid.
Quantitative Data Presentation
The use of this compound as an internal standard allows for the generation of robust and reproducible quantitative data. Below is a summary of typical quantitative performance data that can be achieved with an optimized LC-MS/MS method.
| Parameter | Value | Notes |
| Linear Range | 0.1 - 1000 ng/mL | The range over which the assay is accurate and precise. |
| Limit of Detection (LOD) | 0.05 ng/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.1 ng/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Precision (%CV) | < 15% | The coefficient of variation for repeated measurements. |
| Accuracy (%RE) | 85 - 115% | The percentage of the true value that is measured. |
| Recovery | > 90% | The efficiency of the extraction process. |
Experimental Protocols
Protocol 1: Quantification of Suberic Acid in Human Plasma using this compound as an Internal Standard
This protocol describes a method for the extraction and quantification of suberic acid from human plasma using LC-MS/MS with this compound as an internal standard. Due to the polar nature of dicarboxylic acids, a derivatization step is included to improve chromatographic retention and ionization efficiency.
Materials:
-
Suberic acid
-
This compound
-
Human plasma (K2EDTA)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Pyridine
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Preparation of Standards:
-
Prepare a stock solution of suberic acid (1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
From the suberic acid stock solution, prepare a series of calibration standards ranging from 0.1 to 1000 ng/mL in a surrogate matrix (e.g., charcoal-stripped plasma).
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in methanol.
-
-
Sample Preparation and Extraction:
-
To 100 µL of plasma sample, calibration standard, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard solution.
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Derivatization:
-
Sample Clean-up (Optional, if needed):
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the derivatized suberic acid with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate suberic acid from other matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Suberic acid (derivatized): Precursor ion > Product ion (to be determined based on the derivative)
-
This compound (derivatized): Precursor ion > Product ion (to be determined based on the derivative)
-
-
Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for both analytes.
-
-
-
Data Analysis:
-
Integrate the peak areas for both suberic acid and this compound.
-
Calculate the peak area ratio (suberic acid / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of suberic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of suberic acid in plasma.
Conceptual Metabolic Tracing of Suberic Acid
Caption: Conceptual pathway for tracing this compound metabolism.
References
Application Notes and Protocols: Quantitative Analysis of Suberic Acid in Plasma Samples using Suberic acid-d12 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberic acid, an eight-carbon dicarboxylic acid, is a metabolite that can be found in plasma and urine. Elevated levels of suberic acid in biological fluids may be indicative of certain metabolic disorders, including fatty acid oxidation defects.[1][2] Accurate and precise quantification of endogenous suberic acid is crucial for clinical research and diagnostic purposes.
This document provides a detailed, step-by-step guide for the preparation and analysis of plasma samples for the quantification of suberic acid. The method employs a stable isotope-labeled internal standard, Suberic acid-d12, to ensure high accuracy and reproducibility. The protocol involves protein precipitation from plasma, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is suitable for researchers in drug development and clinical diagnostics who require a robust and reliable bioanalytical workflow.
Principle of the Method
The quantitative analysis of suberic acid in plasma is based on the principle of stable isotope dilution using LC-MS/MS. A known concentration of this compound, which is chemically identical to suberic acid but has a different mass due to the deuterium labels, is spiked into the plasma sample. This internal standard co-elutes with the endogenous suberic acid during chromatographic separation and is detected by the mass spectrometer. By comparing the peak area ratio of the analyte (suberic acid) to the internal standard (this compound), the concentration of suberic acid in the original plasma sample can be accurately determined. This approach effectively corrects for variations in sample preparation, injection volume, and matrix effects.
The following diagram illustrates the logical workflow of using an internal standard for quantitative analysis:
Figure 1. Logical workflow for quantitative analysis using an internal standard.
Materials and Reagents
-
Analytes and Internal Standard:
-
Suberic acid (≥99% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
-
Solvents and Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free, with appropriate anticoagulant, e.g., K2-EDTA)
-
-
Equipment:
-
Calibrated pipettes and tips
-
Vortex mixer
-
Centrifuge capable of reaching at least 14,000 x g
-
1.5 mL polypropylene microcentrifuge tubes
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)
-
Experimental Protocols
Preparation of Stock and Working Solutions
4.1.1. This compound (Internal Standard) Stock Solution (1 mg/mL)
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the weighed standard in methanol to a final concentration of 1 mg/mL.
-
Store the stock solution at -20°C. Based on available information, the stock solution is stable for at least one month when stored at -20°C and for up to six months at -80°C.
4.1.2. This compound Working Solution (10 µg/mL)
-
Dilute the 1 mg/mL stock solution of this compound with 50:50 (v/v) methanol:water to a final concentration of 10 µg/mL.
-
Prepare this working solution fresh daily.
4.1.3. Suberic acid Stock Solution (1 mg/mL)
-
Accurately weigh approximately 1 mg of suberic acid.
-
Dissolve the weighed standard in methanol to a final concentration of 1 mg/mL.
-
Store the stock solution at -20°C.
4.1.4. Suberic acid Working Solutions for Calibration Curve
-
Prepare a series of working solutions by serially diluting the 1 mg/mL suberic acid stock solution with 50:50 (v/v) methanol:water to cover the expected physiological concentration range.
Preparation of Calibration Curve and Quality Control Samples
-
Prepare calibration standards by spiking the appropriate suberic acid working solutions into drug-free human plasma to achieve a final concentration range (e.g., 0.1 to 10 µg/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
The final volume of the spiking solution should not exceed 5% of the total plasma volume to avoid significant matrix effects.
Plasma Sample Preparation (Protein Precipitation)
The following diagram outlines the experimental workflow for plasma sample preparation:
Figure 2. Experimental workflow for plasma sample preparation.
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma (sample, calibration standard, or QC).
-
Add 10 µL of the 10 µg/mL this compound working solution to each tube.
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins. The 3:1 ratio of acetonitrile to plasma is a commonly used and effective ratio for protein precipitation.[3]
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
The following are suggested starting parameters for the LC-MS/MS analysis of suberic acid. These parameters may require optimization for your specific instrumentation.
-
LC System:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable choice for the separation of dicarboxylic acids.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient elution from low to high organic phase is typically used. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
-
MS System:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for the analysis of carboxylic acids.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Suberic acid: The precursor ion will be [M-H]⁻. The product ions will need to be determined by infusing a standard solution of suberic acid.
-
This compound: The precursor ion will be [M-H]⁻. The product ions will need to be determined by infusing the internal standard solution.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Data Presentation and Analysis
The concentration of suberic acid in the unknown plasma samples is determined by constructing a calibration curve. The peak area ratio of suberic acid to this compound is plotted against the known concentrations of the calibration standards. A linear regression analysis is then performed to obtain the equation of the line, which is used to calculate the concentration of suberic acid in the unknown samples.
The following table summarizes the quantitative data for the preparation of the internal standard and a typical calibration curve.
| Parameter | Value |
| Internal Standard (IS) - this compound | |
| Stock Solution Concentration | 1 mg/mL in Methanol |
| Working Solution Concentration | 10 µg/mL in 50:50 Methanol:Water |
| Volume of IS Working Solution added to Plasma | 10 µL |
| Final IS Concentration in the processed sample | Dependent on final extraction volume |
| Calibration Curve - Suberic acid | |
| Stock Solution Concentration | 1 mg/mL in Methanol |
| Calibration Standard Concentrations in Plasma | 0.1, 0.5, 1, 2.5, 5, 10 µg/mL |
| Sample Preparation | |
| Plasma Volume | 100 µL |
| Protein Precipitation Solvent Volume | 300 µL (Acetonitrile with 0.1% Formic Acid) |
| Ratio of Plasma to Precipitation Solvent | 1:3 |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of suberic acid in human plasma using this compound as an internal standard. The described method, which involves a straightforward protein precipitation step followed by LC-MS/MS analysis, is robust, accurate, and suitable for high-throughput applications in clinical and research settings. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring the reliability of the quantitative results. Researchers, scientists, and drug development professionals can adapt this guide to their specific laboratory instrumentation and requirements.
References
Application Notes and Protocols for In Vivo Metabolic Studies Using Suberic Acid-d12 as a Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are invaluable tools for elucidating metabolic pathways and quantifying metabolite flux in vivo. Suberic acid-d12 (dodecanedioic acid, deuterated) is a stable isotope-labeled analog of suberic acid, a dicarboxylic acid that plays a role in fatty acid metabolism. Elevated levels of suberic acid are observed in certain metabolic disorders, making it a metabolite of interest in various research and clinical settings. By introducing this compound into a biological system, researchers can trace its metabolic fate, identify downstream metabolites, and quantify the activity of associated metabolic pathways.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tracer in in vivo metabolic studies, particularly in rodent models. The information is intended to guide researchers in designing and executing robust experiments to investigate dicarboxylic acid metabolism.
Metabolic Pathway of Suberic Acid
Suberic acid is a medium-chain dicarboxylic acid that is primarily metabolized through the peroxisomal β-oxidation pathway. This process sequentially shortens the carbon chain of the fatty acid, producing acetyl-CoA and shorter-chain dicarboxylic acids, such as adipic acid. The acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production. In some cases, dicarboxylic acids can be further metabolized to succinate, which is also a TCA cycle intermediate.[1]
The use of this compound allows for the differentiation of the tracer and its metabolites from the endogenous, unlabeled pools of these compounds. This enables precise measurement of the metabolic flux through the dicarboxylic acid oxidation pathway.
Applications in Research and Drug Development
-
Studying Fatty Acid Oxidation Disorders: Elevated urinary levels of dicarboxylic acids, including suberic acid, are characteristic of several inherited disorders of fatty acid oxidation.[2] this compound can be used to probe the specific enzymatic defects in these pathways.
-
Investigating Mitochondrial and Peroxisomal Function: The metabolism of suberic acid is dependent on functional peroxisomes and mitochondria.[1] Therefore, this compound can serve as a probe to assess the impact of drugs or disease states on the function of these organelles.
-
Pharmacokinetic and Drug Metabolism Studies: For drugs that are structurally related to dicarboxylic acids, this compound can be used as a metabolic tracer to understand their absorption, distribution, metabolism, and excretion (ADME) properties.
-
Nutritional Science: Investigating the impact of different dietary compositions on fatty acid metabolism.
Experimental Protocols
The following protocols provide a general framework for an in vivo study in a mouse model. Dosages and time points may need to be optimized based on the specific research question and experimental model.
Protocol 1: In Vivo Administration of this compound by Oral Gavage
This protocol describes the administration of this compound to mice via oral gavage, a common and effective method for delivering a precise dose of a tracer.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, sterile water with a solubilizing agent)
-
Animal gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve the this compound in the chosen vehicle to achieve the desired final concentration. Sonication or gentle heating may be required to aid dissolution. The stability of the formulation should be confirmed.
-
-
Animal Handling and Dosing:
-
Acclimatize the animals to handling and the gavage procedure for several days prior to the experiment to minimize stress.
-
Weigh each mouse immediately before dosing to ensure accurate dose calculation.
-
Gently restrain the mouse and insert the gavage needle over the tongue and into the esophagus.
-
Slowly administer the calculated volume of the this compound solution. The volume should typically not exceed 10 mL/kg body weight.
-
Observe the animal for a short period after dosing to ensure no adverse reactions occur.
-
Dosage Considerations:
The optimal dose of this compound will depend on the specific aims of the study, the analytical sensitivity of the mass spectrometer, and the expected rate of metabolism. A pilot study is recommended to determine the appropriate dose. A starting point for a mouse study could be in the range of 10-50 mg/kg body weight.
Protocol 2: Blood and Urine Sample Collection
Materials:
-
Metabolic cages for urine collection
-
Capillary tubes or appropriate blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Pipettes and storage vials
Procedure for Urine Collection:
-
House the mice in metabolic cages immediately after administration of the tracer.
-
Collect urine at predetermined time points (e.g., 0-4h, 4-8h, 8-12h, 12-24h).
-
Measure the volume of urine collected at each time point.
-
Centrifuge the urine samples to remove any particulates.
-
Transfer the supernatant to clean, labeled vials and store at -80°C until analysis.
Procedure for Blood Collection:
-
Collect blood samples at appropriate time points (e.g., 30 min, 1h, 2h, 4h, 8h, 24h) via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
For plasma, collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately place the blood tubes on ice.
-
Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and transfer it to clean, labeled vials.
-
Store the plasma samples at -80°C until analysis.
Protocol 3: Sample Preparation for Mass Spectrometry Analysis
This protocol outlines the extraction of dicarboxylic acids from plasma and urine samples for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Internal Standard (IS) solution (e.g., a deuterated dicarboxylic acid not expected to be a major metabolite of suberic acid, such as adipic acid-d4)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Nitrogen gas evaporator
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
GC vials with inserts
Urine Sample Preparation:
-
Thaw urine samples on ice.
-
To 100 µL of urine, add 10 µL of the internal standard solution.
-
Acidify the sample to approximately pH 2 with 1M HCl.
-
Extract the dicarboxylic acids by adding 500 µL of ethyl acetate and vortexing for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction two more times and pool the organic layers.
-
Dry the pooled organic extract over a small amount of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Proceed to the derivatization step.
Plasma Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of the internal standard solution.
-
Precipitate proteins by adding 200 µL of cold acetonitrile. Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of water and proceed with the liquid-liquid extraction as described for urine samples (steps 3-9).
Derivatization (for GC-MS analysis):
-
To the dried extract, add 50 µL of the derivatization agent (BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
Protocol 4: GC-MS Analysis of Deuterated Dicarboxylic Acids
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate capillary column (e.g., DB-5ms or equivalent)
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Ions:
The specific ions to monitor will depend on the derivatization method used. For trimethylsilyl (TMS) derivatives, characteristic fragment ions for this compound and its expected metabolites (e.g., adipic acid-d10) should be determined by analyzing the corresponding standards.
Data Presentation
Quantitative data from in vivo tracer studies should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mouse Plasma Following a Single Oral Dose (25 mg/kg)
| Time (hours) | This compound Concentration (µg/mL) |
| 0.5 | 5.2 ± 1.1 |
| 1 | 12.8 ± 2.5 |
| 2 | 8.9 ± 1.8 |
| 4 | 3.1 ± 0.7 |
| 8 | 0.9 ± 0.2 |
| 24 |
Data are presented as mean ± standard deviation (n=5 mice per time point). LLOQ = Lower Limit of Quantification.
Table 2: Hypothetical Cumulative Urinary Excretion of this compound and a Key Metabolite, Adipic Acid-d10, in Mice Following a Single Oral Dose of this compound (25 mg/kg)
| Time Interval (hours) | This compound Excreted (% of dose) | Adipic Acid-d10 Excreted (% of dose) |
| 0 - 4 | 15.3 ± 3.1 | 2.5 ± 0.6 |
| 4 - 8 | 8.7 ± 1.9 | 3.8 ± 0.9 |
| 8 - 12 | 4.2 ± 1.0 | 2.1 ± 0.5 |
| 12 - 24 | 2.1 ± 0.5 | 1.0 ± 0.3 |
| Total (0-24h) | 30.3 ± 6.5 | 9.4 ± 2.3 |
Data are presented as mean ± standard deviation (n=5 mice).
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for an in vivo metabolic study using this compound.
Metabolic Pathway of Suberic Acid
Caption: Simplified metabolic pathway of Suberic Acid.
References
Application Note: Enhanced GC-MS Detection of Suberic Acid-d12 Through Derivatization
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols for the derivatization of suberic acid and its deuterated analog, suberic acid-d12, for sensitive and quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Two primary derivatization methods are presented: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and esterification using Boron Trifluoride in Methanol (BF3-Methanol).
Introduction
Suberic acid (octanedioic acid) is a dicarboxylic acid relevant in various biological and industrial processes. Its quantification in complex matrices often requires sensitive analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds, but the low volatility and polar nature of dicarboxylic acids like suberic acid necessitate a derivatization step to improve their chromatographic properties and detection sensitivity.
This application note details two effective derivatization protocols for suberic acid, utilizing this compound as an internal standard for accurate quantification.[1] Derivatization converts the polar carboxyl groups into less polar and more volatile esters or silyl esters, resulting in improved peak shape, reduced retention times, and enhanced sensitivity.[2]
Principle of Derivatization for GC-MS Analysis
Derivatization for GC-MS analysis of polar analytes like suberic acid is essential for overcoming their inherent low volatility. The two methods described herein, silylation and esterification, function by chemically modifying the carboxylic acid functional groups.
-
Silylation: This process replaces the acidic protons of the carboxyl groups with non-polar trimethylsilyl (TMS) groups. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used silylating agent that reacts with active hydrogens to form volatile TMS esters.[2][3] This method is known for its efficiency and for producing derivatives with excellent chromatographic properties.
-
Esterification: This method converts carboxylic acids into their corresponding esters, in this case, methyl esters, by reaction with an alcohol in the presence of an acidic catalyst. Boron trifluoride (BF3) in methanol is a common and effective reagent for this purpose. The resulting fatty acid methyl esters (FAMEs) are significantly more volatile than the parent acids.
The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification. This internal standard behaves chemically and physically similarly to the analyte of interest throughout the sample preparation and analysis process, correcting for variations in derivatization efficiency, injection volume, and instrument response.
Experimental Protocols
Protocol 1: Silylation with BSTFA
This protocol describes the conversion of suberic acid to its bis(trimethylsilyl) ester.
Materials:
-
Suberic acid standard
-
This compound internal standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (or other suitable solvent)
-
GC vials (2 mL) with inserts
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Prepare a stock solution of suberic acid and this compound in a suitable solvent like ethyl acetate.
-
Internal Standard Spiking: To a known amount of sample or calibration standard in a GC vial, add a precise volume of the this compound internal standard solution.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature. It is critical to ensure the sample is completely dry as BSTFA is moisture-sensitive.
-
Derivatization Reaction:
-
Add 50 µL of anhydrous pyridine to the dried sample.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Incubation: Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.
Protocol 2: Esterification with BF3-Methanol
This protocol details the formation of the dimethyl ester of suberic acid.
Materials:
-
Suberic acid standard
-
This compound internal standard
-
Boron Trifluoride-Methanol solution (14% w/v)
-
Methanol (anhydrous)
-
Hexane
-
Saturated Sodium Chloride (NaCl) solution
-
GC vials (2 mL) with inserts
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Prepare a stock solution of suberic acid and this compound in methanol.
-
Internal Standard Spiking: In a GC vial, combine a known amount of sample or calibration standard with a precise volume of the this compound internal standard solution.
-
Derivatization Reaction:
-
Add 200 µL of 14% BF3-Methanol solution to the vial.
-
Cap the vial tightly and vortex briefly.
-
-
Incubation: Heat the reaction mixture at 60°C for 30 minutes.
-
Extraction:
-
After cooling to room temperature, add 1 mL of hexane and 0.5 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute to extract the methyl esters into the hexane layer.
-
Allow the layers to separate.
-
-
Sample Transfer and Analysis: Carefully transfer the upper hexane layer to a clean GC vial with an insert. The sample is now ready for GC-MS analysis.
GC-MS Analysis Parameters
The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Scan Range (for full scan) | m/z 50-500 |
Data Presentation
Quantitative analysis is performed using the ratio of the peak area of the analyte to the peak area of the internal standard. Calibration curves are generated by analyzing standards of known concentrations.
Table 1: Quantitative Data for Silylated Suberic Acid and this compound
| Compound | Derivative | Retention Time (approx.) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Suberic Acid | Bis(trimethylsilyl) ester | ~15.5 min | 303 ([M-15]⁺) | 147, 173 |
| This compound | Bis(trimethylsilyl) ester | ~15.5 min | 315 ([M-15]⁺) | 147, 185 |
Note: The m/z values for the this compound derivative are predicted based on the fragmentation of the unlabeled compound and a mass increase of 12 amu due to the deuterium labels. The [M-15]⁺ ion arises from the loss of a methyl group from a trimethylsilyl moiety.
Table 2: Quantitative Data for Methylated Suberic Acid and this compound
| Compound | Derivative | Retention Time (approx.) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Suberic Acid | Dimethyl ester | ~13.8 min | 169 | 129, 98 |
| This compound | Dimethyl ester | ~13.8 min | 181 | 141, 110 |
Note: The m/z values for the this compound derivative are predicted based on the fragmentation of the unlabeled compound and a mass increase of 12 amu.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the derivatization and GC-MS analysis of suberic acid.
Caption: Workflow for Suberic Acid Analysis.
Logical Relationship of Derivatization
The derivatization process is a critical step that enables the analysis of non-volatile compounds by GC-MS. The logical relationship can be visualized as a sequence of transformations.
Caption: Derivatization Logic Flow.
Discussion
Both silylation and esterification are robust methods for the derivatization of suberic acid for GC-MS analysis. The choice between the two protocols may depend on the specific requirements of the assay and the nature of the sample matrix.
-
Silylation with BSTFA is often preferred for its high reaction efficiency and the formation of thermally stable derivatives. However, the reagents are sensitive to moisture, requiring anhydrous conditions for optimal results.
-
Esterification with BF3-Methanol is a cost-effective and reliable method. The extraction step following the reaction helps to clean up the sample, which can be advantageous for complex matrices.
Matrix Effects: When analyzing samples from complex biological or environmental matrices, co-eluting endogenous compounds can interfere with the ionization of the target analytes, leading to ion suppression or enhancement. The use of a deuterated internal standard like this compound is the most effective way to compensate for these matrix effects, as it co-elutes with the analyte and experiences similar ionization effects. Further sample cleanup steps, such as solid-phase extraction (SPE), may be necessary for particularly complex samples to minimize matrix interference.
Conclusion
The derivatization of suberic acid using either silylation with BSTFA or esterification with BF3-Methanol, coupled with GC-MS analysis and the use of a deuterated internal standard, provides a sensitive, specific, and reliable method for its quantification. The detailed protocols and data presented in this application note offer a solid foundation for researchers, scientists, and drug development professionals to implement this analytical approach in their work.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Dicarboxylic Acids in Biological Matrices Using a Deuterated Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dicarboxylic acids (DCAs) are crucial intermediates in numerous metabolic pathways, and their quantification in biological fluids provides valuable insights for disease diagnosis, pathological studies, and understanding disease mechanisms.[1] However, analyzing DCAs presents significant challenges due to their low abundance in most biofluids, poor ionization efficiency, and the presence of isomers.[2] To overcome these challenges, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful analytical technique, offering high sensitivity and specificity.[2][3]
The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated standard, is considered the gold standard for quantitative mass spectrometry.[3][4] Deuterated standards have nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.[4][5] This method, known as isotope dilution mass spectrometry, corrects for analyte loss during sample processing and variations in instrument response, leading to highly accurate and precise quantification.[3][4]
This application note provides a detailed protocol for the quantitative analysis of dicarboxylic acids in biological matrices using a deuterated internal standard and LC-MS/MS.
Principle of Isotope Dilution Using a Deuterated Standard
The core principle of using a deuterated internal standard is that it is added in a known amount to the sample at the very beginning of the workflow. Because the deuterated standard is chemically identical to the analyte, any loss of analyte during the subsequent steps (e.g., extraction, derivatization, injection) will be matched by a proportional loss of the internal standard. The mass spectrometer distinguishes between the analyte and the standard based on their mass difference. Therefore, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a reliable measure for quantification.[4][5]
References
Application Notes and Protocols for Suberic Acid-d12 as a Metabolic Tracer in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberic acid (octanedioic acid) is a dicarboxylic acid that plays a role in fatty acid metabolism. Elevated levels of suberic acid in urine can be indicative of certain metabolic disorders, particularly those related to fatty acid oxidation.[1][2][3] Suberic acid-d12 is a stable isotope-labeled version of suberic acid, where 12 hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a powerful tool for metabolic tracing studies in cell culture. By introducing this compound to cells, researchers can track its uptake, metabolism, and incorporation into various cellular pathways using mass spectrometry. These studies can provide valuable insights into fatty acid oxidation, peroxisomal function, and the metabolic alterations associated with various diseases.
This document provides detailed application notes and protocols for utilizing this compound as a metabolic tracer in cell culture experiments.
Key Applications
-
Elucidating Fatty Acid Oxidation Pathways: Tracing the metabolic fate of this compound can help to delineate the enzymes and pathways involved in dicarboxylic acid metabolism, primarily peroxisomal beta-oxidation.[4][5][6]
-
Investigating Metabolic Disorders: Studying the metabolism of this compound in cell models of diseases such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency can provide insights into the biochemical basis of these disorders.[2][7]
-
Drug Discovery and Development: Assessing the effect of drug candidates on the metabolism of this compound can be a valuable tool in screening for compounds that modulate fatty acid oxidation.
-
Understanding Peroxisomal Function: As dicarboxylic acids are primarily metabolized in peroxisomes, tracing this compound can serve as a functional readout of peroxisomal beta-oxidation activity.[5][6]
Experimental Protocols
Protocol 1: Cell Culture and Labeling with this compound
This protocol outlines the general steps for labeling cultured cells with this compound. Specific parameters such as cell type, seeding density, and incubation times should be optimized for each experimental system.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
Dialyzed fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow them to the desired confluency (typically 70-80%) in their standard complete culture medium.
-
Preparation of Labeling Medium:
-
Prepare the basal medium without unlabeled suberic acid.
-
Dissolve this compound in a suitable solvent (e.g., sterile water or a dilute NaOH solution followed by pH adjustment) to create a stock solution.
-
Supplement the basal medium with dialyzed FBS and the this compound stock solution to the desired final concentration (e.g., 50-100 µM). The use of dialyzed FBS is recommended to reduce the concentration of endogenous small molecules that could interfere with the tracing experiment.[4][5]
-
Pre-warm the labeling medium to 37°C.
-
-
Cell Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with sterile PBS to remove any residual medium.
-
Add the pre-warmed this compound-containing labeling medium to the cells.
-
Incubate the cells for the desired time points (e.g., 0, 2, 4, 8, 12, 24 hours). A time-course experiment is recommended to monitor the dynamics of tracer incorporation.
-
-
Cell Harvesting and Metabolite Extraction:
-
At each time point, place the culture plates on ice to quench metabolic activity.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate ice-cold extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
-
Store the metabolite extracts at -80°C until analysis.
-
Protocol 2: Sample Preparation and LC-MS/MS Analysis
This protocol provides a general workflow for the analysis of deuterated metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Metabolite extracts from Protocol 1
-
LC-MS/MS system
-
Appropriate LC column for organic acid analysis
-
Solvents for liquid chromatography (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)
Procedure:
-
Sample Preparation:
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Separate the metabolites using an appropriate chromatographic method.
-
Detect the deuterated metabolites using the mass spectrometer in a suitable mode, such as Multiple Reaction Monitoring (MRM), to specifically detect the parent and fragment ions of this compound and its downstream metabolites.
-
Data Presentation
Quantitative data from this compound tracing experiments should be presented in a clear and organized manner to facilitate interpretation and comparison. The following tables provide examples of how to structure the data.
Table 1: Time-Course of this compound Incorporation into Downstream Metabolites. This table illustrates the percentage of the metabolite pool that is labeled with deuterium at different time points after the introduction of this compound.
| Time (hours) | % Labeled Suberic Acid (M+12) | % Labeled Adipic Acid (M+10) | % Labeled Succinic Acid (M+8) |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 2 | 85.2 ± 3.1 | 5.1 ± 0.8 | 1.2 ± 0.3 |
| 4 | 92.5 ± 2.5 | 12.3 ± 1.5 | 3.5 ± 0.6 |
| 8 | 95.1 ± 1.8 | 25.6 ± 2.1 | 8.9 ± 1.1 |
| 12 | 96.3 ± 1.5 | 38.4 ± 3.2 | 15.2 ± 1.8 |
| 24 | 97.8 ± 1.1 | 55.7 ± 4.5 | 28.6 ± 2.5 |
Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only.
Table 2: Concentration-Dependent Labeling with this compound. This table shows the effect of different starting concentrations of this compound on the percentage of labeled metabolites after a fixed incubation time (e.g., 24 hours).
| This compound (µM) | % Labeled Suberic Acid (M+12) | % Labeled Adipic Acid (M+10) | % Labeled Succinic Acid (M+8) |
| 10 | 92.3 ± 2.8 | 35.1 ± 3.1 | 18.4 ± 2.0 |
| 50 | 97.8 ± 1.1 | 55.7 ± 4.5 | 28.6 ± 2.5 |
| 100 | 98.5 ± 0.9 | 68.2 ± 3.9 | 35.7 ± 3.1 |
| 200 | 99.1 ± 0.5 | 75.4 ± 2.8 | 42.1 ± 2.7 |
Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only.
Visualization of Pathways and Workflows
Peroxisomal Beta-Oxidation of this compound
The primary metabolic fate of suberic acid is its breakdown via beta-oxidation within the peroxisomes.[4][5][6] This process sequentially shortens the dicarboxylic acid chain, producing shorter-chain dicarboxylic acids and acetyl-CoA. The following diagram illustrates the pathway for this compound.
Caption: Peroxisomal beta-oxidation of this compound.
Experimental Workflow for this compound Metabolic Tracing
The overall experimental workflow involves several key stages, from cell culture to data analysis. This diagram provides a high-level overview of the process.
Caption: Experimental workflow for this compound tracing.
Logical Relationship of Suberic Acid Metabolism and Cellular Processes
Suberic acid metabolism is interconnected with other key cellular processes. This diagram illustrates the logical relationships between the metabolism of this compound and its potential impact on cellular energy and biosynthesis.
Caption: Interplay of this compound metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study of urinary metabolites in patients with dicarboxylic aciduria for differential diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty Acid Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 7. C6-C10-dicarboxylic aciduria: biochemical considerations in relation to diagnosis of beta-oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suberic Acid-d12 Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberic acid-d12, a deuterated analog of suberic acid, serves as a crucial internal standard for the accurate quantification of suberic acid and other medium-chain dicarboxylic acids in biological matrices. Its use is vital in metabolic studies, particularly in the investigation of disorders related to fatty acid oxidation. Accurate and precise measurement of these analytes by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly dependent on the sample preparation method. This document provides detailed protocols for the extraction of this compound from common biological matrices, namely plasma/serum and urine, using protein precipitation, liquid-liquid extraction, and solid-phase extraction.
Data Presentation: Quantitative Performance of Sample Preparation Techniques
The selection of an appropriate sample preparation technique is critical for achieving high recovery and minimizing matrix effects. The following table summarizes quantitative data for the recovery of suberic acid, which can be considered a reliable proxy for the performance of this compound extraction.
| Analyte | Matrix | Extraction Method | Analytical Method | Mean Recovery (%) | Coefficient of Variation (CV) (%) | Reference |
| Suberic Acid | Urine | Liquid-Liquid Extraction (LLE) | GC-MS | 105.75 | 5.4 | [1] |
| Suberic Acid | Urine | Solid-Phase Extraction (SPE) | GC-MS | 111.0 | 11.5 | [1] |
| Adipic and Suberic Acids | Urine | Liquid-Liquid Extraction (LLE) | HPLC | >90 | Not Reported | [2] |
Experimental Workflows and Signaling Pathways
A generalized workflow for the analysis of this compound from biological samples is presented below. The diagram illustrates the major steps from sample collection to final data acquisition.
Caption: Experimental workflow for this compound analysis.
Experimental Protocols
Protein Precipitation for Plasma/Serum Samples (for LC-MS/MS Analysis)
This protocol is a rapid and simple method for removing proteins from plasma or serum samples prior to LC-MS/MS analysis.[3][4]
Materials and Reagents:
-
Plasma or serum sample
-
This compound internal standard solution
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated microcentrifuge
Protocol:
-
Pipette 100 µL of plasma or serum into a clean microcentrifuge tube.
-
Add the appropriate volume of this compound internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 ratio of ACN to sample).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) for Urine and Plasma/Serum Samples
LLE is a robust method for extracting dicarboxylic acids from biological fluids.[1][2][5]
Materials and Reagents:
-
Urine, plasma, or serum sample
-
This compound internal standard solution
-
Ethyl acetate or Diethyl ether
-
Hydrochloric acid (HCl), 6M
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Pipette 1 mL of the biological sample (urine, plasma, or serum) into a glass centrifuge tube. For plasma/serum, a prior protein precipitation step as described above is recommended.
-
Add the this compound internal standard.
-
Acidify the sample to a pH of approximately 1-2 by adding 6M HCl.
-
Add a saturating amount of NaCl to the sample to increase the ionic strength of the aqueous phase.
-
Add 5 mL of ethyl acetate or diethyl ether to the tube.
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Repeat the extraction (steps 5-8) two more times with fresh solvent, pooling the organic extracts.
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
The dried residue can be reconstituted in a suitable solvent for LC-MS/MS analysis or derivatized for GC-MS analysis.
Solid-Phase Extraction (SPE) for Urine and Plasma/Serum Samples
SPE offers a more selective and cleaner extraction compared to LLE.[1]
Materials and Reagents:
-
Urine, plasma, or serum sample
-
This compound internal standard solution
-
SPE cartridges (e.g., a strong anion exchange or a polymeric reversed-phase sorbent)
-
Methanol (for conditioning)
-
Deionized water (for equilibration)
-
Elution solvent (e.g., methanol with 2% formic acid)
-
SPE manifold
-
Nitrogen evaporator
Protocol:
-
Pre-treat the sample: For plasma or serum, perform protein precipitation as described previously. For urine, adjust the pH to approximately 6-7.
-
Add the this compound internal standard to the pre-treated sample.
-
Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not let the cartridge run dry.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water to remove interfering substances.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the this compound and other dicarboxylic acids with 2 x 1.5 mL of the elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue for LC-MS/MS or proceed with derivatization for GC-MS.
Derivatization for GC-MS Analysis
For GC-MS analysis, the carboxylic acid groups of this compound must be derivatized to increase volatility. Silylation with BSTFA is a common and effective method.[6][7][8]
Materials and Reagents:
-
Dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (optional, as a catalyst)
-
Aprotic solvent (e.g., acetonitrile or dichloromethane)
-
GC vials with inserts
-
Heating block or oven
Protocol:
-
Ensure the sample extract is completely dry.
-
Reconstitute the dried extract in 50 µL of an aprotic solvent in a GC vial.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
If desired, add 10 µL of pyridine to catalyze the reaction.
-
Cap the vial tightly and vortex for 10 seconds.
-
Heat the vial at 60-70°C for 30-60 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. Measurements of urinary adipic acid and suberic acid using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
- 7. web.gps.caltech.edu [web.gps.caltech.edu]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Use of Suberic Acid-d12 in Studying Fatty Acid Oxidation Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid oxidation (FAO) is a critical metabolic process for energy production, particularly during periods of fasting or stress. Inborn errors of metabolism that affect this pathway are known as fatty acid oxidation disorders (FAODs). These genetic conditions lead to a deficiency in the enzymes required to break down fatty acids, resulting in reduced energy production and the accumulation of toxic intermediate metabolites. When the primary β-oxidation pathway is impaired, the body increasingly relies on alternative routes, such as ω-oxidation, to metabolize fatty acids. This process, however, leads to the formation of dicarboxylic acids, such as suberic acid, which are then excreted in the urine. Elevated levels of suberic acid are a key biomarker for several FAODs, including medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and carnitine palmitoyltransferase II (CPT-II) deficiency.[1][2]
Suberic acid-d12 is a stable isotope-labeled form of suberic acid. Its use as a metabolic tracer allows researchers to quantitatively measure the flux through the ω-oxidation pathway.[3] By introducing a known amount of this compound into in vitro or in vivo models of FAODs, scientists can track its metabolic fate and determine the rate at which it and its downstream metabolites are produced. This provides valuable insights into the pathophysiology of these disorders and can aid in the development of novel therapeutic strategies. This compound can also be used as an internal standard for the accurate quantification of endogenous suberic acid levels in biological samples using mass spectrometry.[3]
Signaling Pathways and Experimental Workflows
To visualize the metabolic pathways and experimental procedures involved in using this compound to study FAODs, the following diagrams have been generated using the DOT language.
Experimental Protocols
Protocol 1: In Vitro Stable Isotope Tracing of ω-Oxidation using this compound in Cultured Human Skin Fibroblasts
This protocol describes a method to quantify the flux of the ω-oxidation pathway in fibroblasts derived from patients with FAODs compared to healthy controls.
Materials:
-
Human skin fibroblasts (from FAOD patients and healthy controls)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (e.g., 13C6-Adipic acid)
-
T-75 cell culture flasks
-
6-well cell culture plates
-
Centrifuge tubes
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Culture human skin fibroblasts in T-75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture the cells upon reaching 80-90% confluency. For the experiment, seed the cells into 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere and grow for 24 hours.
-
-
Preparation of this compound Labeling Medium:
-
Prepare a stock solution of this compound in ethanol.
-
Prepare a fatty acid-free DMEM.
-
On the day of the experiment, prepare the labeling medium by conjugating this compound to fatty acid-free BSA. Briefly, dissolve fatty acid-free BSA in the fatty acid-free DMEM to a final concentration of 1%. Add the this compound stock solution to the BSA-containing medium to a final concentration of 100 µM. Incubate at 37°C for 1 hour to allow for conjugation.
-
-
Stable Isotope Labeling:
-
Aspirate the growth medium from the 6-well plates and wash the cells twice with warm PBS.
-
Add 2 mL of the pre-warmed this compound labeling medium to each well.
-
Incubate the cells for a defined period (e.g., 24 hours) at 37°C and 5% CO2.
-
-
Sample Collection and Metabolite Extraction:
-
After incubation, place the 6-well plates on ice.
-
Collect the labeling medium (supernatant) into separate centrifuge tubes.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract intracellular metabolites.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (containing intracellular metabolites) to a new tube.
-
For the collected medium samples, perform a protein precipitation step by adding 4 volumes of ice-cold methanol. Vortex and centrifuge as described above. Collect the supernatant.
-
Add the internal standard to all extracted samples.
-
Dry the extracts under a gentle stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extracts in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
-
Analyze the samples using a high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate dicarboxylic acids.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Monitor the following mass transitions (Multiple Reaction Monitoring - MRM):
-
Suberic acid (unlabeled): Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: The exact m/z will depend on the specific deuteration pattern)
-
Downstream metabolites (e.g., adipic acid, succinic acid) and their deuterated counterparts.
-
Internal Standard.
-
-
-
-
Data Analysis:
-
Quantify the peak areas of the labeled and unlabeled dicarboxylic acids and the internal standard.
-
Calculate the fractional enrichment of suberic acid and its metabolites.
-
Determine the metabolic flux through the ω-oxidation pathway by calculating the rate of appearance of labeled downstream metabolites.
-
Protocol 2: Sample Preparation from Fibroblast Cell Pellets for Dicarboxylic Acid Analysis by LC-MS/MS
This protocol provides a detailed procedure for extracting dicarboxylic acids from cultured fibroblast cell pellets for subsequent LC-MS/MS analysis.
Materials:
-
Cultured fibroblast cell pellets
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Ice-cold 80% Methanol
-
Internal Standard solution (containing a known concentration of a stable isotope-labeled dicarboxylic acid not expected to be found endogenously, or a labeled version of the analyte of interest if measuring absolute concentrations)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g and 4°C)
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent (e.g., initial mobile phase for LC)
Procedure:
-
Cell Pellet Collection:
-
After cell culture and any experimental treatment, aspirate the culture medium.
-
Wash the cell monolayer twice with ice-cold PBS to remove any residual medium.
-
Harvest the cells by trypsinization or by scraping.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant, leaving the cell pellet.
-
-
Metabolite Quenching and Extraction:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS and transfer to a pre-weighed microcentrifuge tube.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and discard the supernatant.
-
Add 1 mL of ice-cold 80% methanol to the cell pellet. This step serves to both quench enzymatic activity and extract polar metabolites, including dicarboxylic acids.
-
Add the internal standard solution to the methanol-cell suspension.
-
Vortex the tube vigorously for 1 minute to ensure complete lysis of the cells and mixing.
-
-
Protein Precipitation and Clarification:
-
Incubate the mixture on ice for 20 minutes to allow for protein precipitation.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
-
Supernatant Collection and Drying:
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean microcentrifuge tube. Be cautious not to disturb the pellet.
-
Dry the supernatant to completeness using a nitrogen evaporator or a vacuum concentrator. Avoid excessive heat to prevent degradation of the analytes.
-
-
Reconstitution:
-
Reconstitute the dried metabolite extract in a small, precise volume (e.g., 50-100 µL) of the reconstitution solvent. The choice of solvent should be compatible with the LC-MS method (typically the initial mobile phase).
-
Vortex the tube for 30 seconds to ensure all metabolites are redissolved.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining insoluble material.
-
-
Sample Analysis:
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
-
Data Presentation
The following tables present hypothetical but representative quantitative data that could be obtained from an experiment using this compound to study ω-oxidation in fibroblasts from healthy controls and patients with a fatty acid oxidation disorder.
Table 1: Intracellular Fractional Enrichment of Dicarboxylic Acids after 24-hour Incubation with 100 µM this compound
| Cell Line | This compound (%) | Adipic Acid-d10 (%) | Succinic Acid-d4 (%) |
| Control 1 | 85.2 ± 3.1 | 12.5 ± 1.8 | 2.1 ± 0.4 |
| Control 2 | 87.5 ± 2.8 | 10.8 ± 1.5 | 1.9 ± 0.3 |
| FAOD Patient 1 | 72.1 ± 4.5 | 25.3 ± 2.9 | 5.8 ± 0.9 |
| FAOD Patient 2 | 70.8 ± 5.1 | 27.9 ± 3.2 | 6.2 ± 1.1 |
Data are presented as mean ± standard deviation (n=3). Fractional enrichment is calculated as (labeled metabolite / (labeled + unlabeled metabolite)) * 100.
Table 2: Calculated Metabolic Flux from this compound to Downstream Dicarboxylic Acids
| Cell Line | Flux to Adipic Acid-d10 (nmol/mg protein/hr) | Flux to Succinic Acid-d4 (nmol/mg protein/hr) |
| Control 1 | 1.5 ± 0.2 | 0.3 ± 0.05 |
| Control 2 | 1.3 ± 0.1 | 0.2 ± 0.04 |
| FAOD Patient 1 | 3.2 ± 0.4 | 0.8 ± 0.1 |
| FAOD Patient 2 | 3.5 ± 0.5 | 0.9 ± 0.1 |
Data are presented as mean ± standard deviation (n=3). Flux is calculated based on the rate of appearance of labeled metabolites over time, normalized to total protein content.
Conclusion
The use of this compound as a metabolic tracer provides a powerful tool for investigating the pathophysiology of fatty acid oxidation disorders. By enabling the quantitative analysis of the ω-oxidation pathway, researchers can gain a deeper understanding of the metabolic dysregulation that occurs in these conditions. The protocols and data presented here offer a framework for designing and conducting experiments to explore the role of alternative fatty acid metabolic pathways in FAODs, which may ultimately lead to the identification of new therapeutic targets and the development of more effective treatments for these debilitating disorders.
References
Troubleshooting & Optimization
How to address deuterium exchange in Suberic acid-d12 standards.
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing deuterium exchange in Suberic acid-d12 standards.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for this compound standards?
A1: Deuterium exchange, also known as H/D exchange, is a chemical process where deuterium atoms on the this compound molecule are replaced by hydrogen atoms from the surrounding environment, such as from solvents or sample matrices. This is a significant issue in quantitative analysis, particularly in mass spectrometry-based assays, as it alters the mass of the internal standard. The loss of deuterium can lead to an underestimation of the internal standard's concentration, which in turn causes an overestimation of the analyte's concentration. In severe cases, complete deuterium loss can generate a false positive signal for the unlabeled suberic acid.
Q2: Which deuterium atoms on this compound are most susceptible to exchange?
A2: The deuterium atoms on the carbon atoms adjacent to the two carboxylic acid groups (the α-carbons) are the most acidic and, therefore, the most prone to exchange. The deuterons on the carboxylic acid groups (-COOD) themselves are extremely labile and will rapidly exchange with any protic solvent. However, for this compound used as an internal standard, the focus is on the stability of the C-D bonds.
Q3: What are the primary factors that promote deuterium exchange in this compound?
A3: The main factors that influence the rate of deuterium exchange are:
-
pH: The exchange is catalyzed by both acidic and basic conditions. The rate of exchange is generally at its minimum between pH 2 and 3.[1]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange.
-
Solvent: Protic solvents (e.g., water, methanol) can act as a source of protons and facilitate the exchange process. Aprotic solvents (e.g., acetonitrile, dioxane) are less likely to promote exchange.
-
Mass Spectrometer Ion Source Conditions: High temperatures in the ion source of a mass spectrometer can sometimes induce gas-phase H/D exchange.
Troubleshooting Guides
Issue 1: Decreasing Internal Standard (this compound) Peak Area Over Time
Symptoms:
-
A gradual decrease in the peak area of this compound in quality control (QC) samples throughout an analytical run.
-
Inaccurate and imprecise quantitative results.
-
Appearance of a peak at the mass of unlabeled suberic acid in the internal standard solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a decreasing this compound signal.
Detailed Steps:
-
Review Storage and Handling Procedures:
-
Solvent: If you are storing stock or working solutions in protic solvents like water or methanol, consider switching to an aprotic solvent such as acetonitrile for long-term storage, provided solubility is not an issue.
-
pH: Ensure the pH of your sample diluent and mobile phases is within a stable range, ideally between pH 2 and 3, to minimize the rate of exchange.[1] Avoid strongly acidic or basic conditions.
-
Temperature: Store stock and working solutions at low temperatures (e.g., 4°C or -20°C) to slow down the exchange rate.
-
-
Conduct a Stability Study:
-
Prepare a solution of this compound in your typical sample diluent.
-
Analyze the solution at different time points (e.g., 0, 2, 4, 8, 24 hours) while keeping it under the same conditions as your typical sample queue (e.g., in the autosampler).
-
Monitor the peak area of this compound and look for the appearance of peaks corresponding to the loss of one or more deuterium atoms (M-1, M-2, etc.).
-
-
Optimize Mass Spectrometry Source Conditions:
-
High source temperatures can sometimes promote in-source deuterium exchange. If possible, try reducing the source temperature to the minimum required for efficient ionization of suberic acid.
-
-
Implement Corrective Actions:
-
Based on your findings, adjust your storage solvent, pH, and temperature to conditions that minimize deuterium exchange.
-
Prepare working solutions of this compound more frequently to reduce the time they are exposed to conditions that may promote exchange.
-
Issue 2: Inconsistent or Non-Linear Calibration Curves
Symptoms:
-
The calibration curve for your analyte, using this compound as the internal standard, is not linear (r² < 0.99).
-
Poor accuracy at the lower or upper ends of the calibration range.
Potential Causes and Solutions Related to Deuterium Exchange:
-
Presence of Unlabeled Analyte in the Standard: If the this compound standard contains a significant amount of unlabeled suberic acid, it can affect the linearity of the calibration curve.
-
Solution: Check the certificate of analysis for the isotopic purity of your standard. If necessary, acquire a standard with higher isotopic purity.
-
-
Variable Deuterium Exchange: If the extent of deuterium exchange varies across your calibration standards due to differences in sample matrix or preparation time, it can lead to non-linearity.
-
Solution: Ensure consistent timing for sample preparation and analysis. Use the stability-optimized conditions for pH, solvent, and temperature as described in Issue 1.
-
Quantitative Data
Table 1: Representative Stability of a Deuterated Dicarboxylic Acid (% Remaining with Intact Deuterium Labels)
| pH | Temperature | 0 hours | 8 hours | 24 hours |
| 2.5 | 4°C | 100% | 99.8% | 99.5% |
| 2.5 | 25°C | 100% | 99.1% | 98.2% |
| 7.0 | 4°C | 100% | 98.5% | 97.0% |
| 7.0 | 25°C | 100% | 96.2% | 92.5% |
| 9.0 | 4°C | 100% | 95.0% | 90.1% |
| 9.0 | 25°C | 100% | 88.3% | 79.4% |
This data is illustrative and the actual rate of exchange for this compound may vary.
Experimental Protocols
Protocol 1: pH Stability Study for this compound
Objective: To determine the optimal pH for the stability of this compound in an aqueous solution.
Materials:
-
This compound
-
Buffer solutions: pH 2, 3, 4, 5, 6, 7, 8, and 9
-
Acetonitrile (or other suitable organic solvent)
-
LC-MS/MS system
Methodology:
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Prepare Test Solutions: For each pH buffer, add a small aliquot of the stock solution to a larger volume of the buffer to achieve a final concentration of approximately 10 µg/mL. The amount of organic solvent should be kept low (e.g., <1%) to minimize its effect on the solution's properties.
-
Incubation: Incubate the test solutions at a controlled temperature (e.g., 25°C).
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), take an aliquot of each test solution for immediate analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method. Monitor the mass transitions for this compound and any potential products of deuterium loss (e.g., d11, d10).
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). Plot the percentage remaining versus time for each pH condition to determine the degradation and exchange kinetics.
Caption: Workflow for a pH stability study of this compound.
Protocol 2: Recommended Handling of this compound Standards
Objective: To provide a standard operating procedure for the preparation and storage of this compound solutions to minimize deuterium exchange.
Procedure:
-
Stock Solution Preparation:
-
Allow the solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of the standard using a calibrated analytical balance.
-
Dissolve the standard in a high-purity, dry aprotic solvent (e.g., acetonitrile, ethyl acetate) to the desired concentration.
-
Ensure the standard is completely dissolved by gentle vortexing or sonication.
-
Store the stock solution in a tightly sealed, amber glass vial at -20°C or lower.
-
-
Working Solution Preparation:
-
Prepare working solutions by diluting the stock solution with a solvent that is compatible with your analytical method.
-
If an aqueous solution is required, use a buffer at the optimal pH determined from your stability study (likely pH 2-3).
-
Prepare working solutions fresh as needed, or as frequently as your stability data indicates is acceptable.
-
If using an autosampler, maintain the temperature at a low level (e.g., 4°C) to minimize exchange during the analytical run.
-
-
Sample Analysis:
-
Minimize the time between sample preparation and analysis.
-
If high temperatures are suspected to cause in-source exchange, evaluate the effect of reducing the ion source temperature on the signal intensity and stability of this compound.
-
References
Technical Support Center: Overcoming Matrix Effects with Suberic Acid-d12
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Suberic acid-d12 to overcome matrix effects in the analysis of biological samples by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in bioanalysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting, undetected components in the sample matrix. This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of quantitative analysis. In clinical and research settings, uncorrected matrix effects can lead to erroneous measurements of endogenous metabolites or drug concentrations, potentially impacting diagnostic decisions and research outcomes.
Q2: How does this compound help in overcoming matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Because its chemical and physical properties are nearly identical to its unlabeled counterpart (suberic acid) and other similar dicarboxylic acids, it co-elutes during chromatography. Consequently, it experiences the same degree of ion suppression or enhancement as the analyte of interest. By calculating the ratio of the analyte's response to the this compound response, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and reliable quantification.
Q3: For which types of analytes is this compound a suitable internal standard?
A3: this compound is an ideal internal standard for the quantitative analysis of suberic acid and other medium-chain dicarboxylic acids, such as adipic acid, in biological matrices like urine and plasma. Its use is particularly relevant in the screening and monitoring of inborn errors of metabolism, specifically organic acidurias, where the accurate measurement of these compounds is crucial for diagnosis and management.
Q4: Can I use this compound if my analyte is not a dicarboxylic acid?
A4: It is generally not recommended. For effective compensation of matrix effects, the internal standard should be structurally and physicochemically as similar as possible to the analyte to ensure co-elution and similar ionization behavior. If your analyte is not a dicarboxylic acid, a different, more appropriate deuterated internal standard should be selected.
Troubleshooting Guides
Problem 1: Significant ion suppression or enhancement is still observed despite using this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Chromatographic separation of analyte and internal standard | Review the chromatograms to ensure that the analyte and this compound are co-eluting. A slight difference in retention time can lead to differential matrix effects. | The peak apexes of the analyte and this compound should be within a very narrow retention time window. |
| Sub-optimal sample preparation | Improve the sample clean-up procedure to remove more interfering matrix components. Consider techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). | A reduction in the overall matrix effect and improved signal-to-noise ratio for both the analyte and internal standard. |
| Inappropriate concentration of internal standard | Optimize the concentration of this compound. If too high, it can compete with the analyte for ionization. If too low, the signal may be weak and unreliable. | The response of the internal standard should be consistent and within the linear range of the detector. |
Problem 2: High variability in the this compound peak area across a sample batch.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent sample preparation | Ensure consistent and precise addition of the this compound internal standard solution to every sample at the beginning of the sample preparation process. Verify the accuracy and precision of pipettes. | The coefficient of variation (%CV) of the this compound peak area across the batch (excluding matrix effect variations) should be low (typically <15%). |
| Sample-to-sample variation in matrix effects | This is expected in biological samples. The purpose of the internal standard is to track and correct for this. | While the absolute peak area may vary, the analyte/internal standard peak area ratio should remain consistent for quality control samples of the same concentration. |
| Instrument instability | Inject a series of standard solutions containing only this compound to check for instrument performance and stability. | Consistent peak areas for the replicate injections of the standard solution. |
Quantitative Data Presentation
The following table illustrates the hypothetical impact of matrix effects on the quantification of Adipic Acid in human urine and the effectiveness of using this compound as an internal standard for correction.
| Sample Type | Adipic Acid Concentration (spiked) | Adipic Acid Peak Area (no IS) | Matrix Effect (%) | This compound Peak Area | Peak Area Ratio (Adipic/Suberic-d12) | Calculated Concentration (with IS) | Accuracy (%) |
| Neat Solution | 50 ng/mL | 100,000 | 0% | 120,000 | 0.833 | 50.0 ng/mL | 100% |
| Urine Sample A | 50 ng/mL | 65,000 | -35% | 78,000 | 0.833 | 50.0 ng/mL | 100% |
| Urine Sample B | 50 ng/mL | 45,000 | -55% | 54,000 | 0.833 | 50.0 ng/mL | 100% |
| Urine Sample C | 50 ng/mL | 115,000 | +15% | 138,000 | 0.833 | 50.0 ng/mL | 100% |
This data is illustrative to demonstrate the principle of matrix effect compensation.
Experimental Protocols
Protocol 1: Quantitative Analysis of Adipic Acid in Human Urine using this compound by LC-MS/MS
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex each sample for 10 seconds to ensure homogeneity.
-
Centrifuge at 4000 rpm for 5 minutes to pellet any precipitate.
-
To 100 µL of supernatant, add 10 µL of a 1 µg/mL solution of this compound in methanol (Internal Standard).
-
Add 400 µL of acidified acetonitrile (0.1% formic acid) to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Adipic Acid: [Precursor Ion] -> [Product Ion] (To be determined based on instrumentation)
-
This compound: [Precursor Ion] -> [Product Ion] (To be determined based on instrumentation)
-
Visualizations
Caption: Experimental workflow for the quantitative analysis of dicarboxylic acids.
Caption: Troubleshooting logic for inconsistent quantitative results.
Troubleshooting peak splitting of Suberic acid-d12 in chromatography.
Technical Support Center: Chromatography Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of Suberic acid-d12.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is the deuterium-labeled form of Suberic acid (also known as Octanedioic acid).[1][2][3] It is commonly used as an internal standard for quantitative analysis in methods like GC-MS or LC-MS.[1][2] The deuterium labeling provides a distinct mass spectrometric signal from the unlabeled analyte, aiding in accurate quantification.
Q2: I am observing peak splitting for this compound. What are the common causes?
Peak splitting in chromatography, where a single compound appears as two or more peaks, can be caused by several factors.[4][5][6] These can be broadly categorized as issues related to the separation method, the column itself, or the instrument hardware.[4][7] For dicarboxylic acids like Suberic acid, the pH of the mobile phase is a critical factor that can influence peak shape.[8][9][10]
Q3: How does mobile phase pH affect the peak shape of this compound?
Suberic acid is a dicarboxylic acid, meaning it has two carboxyl groups that can be ionized depending on the pH of the mobile phase.[8][11] If the mobile phase pH is close to the pKa values of Suberic acid, a mixture of ionized and non-ionized forms of the molecule can exist, leading to peak splitting or broadening.[12] To ensure a sharp, single peak, it is crucial to control the mobile phase pH to be at least 1.5 to 2 pH units away from the analyte's pKa.[8][12] For acidic compounds like Suberic acid, a lower pH will keep it in a single, non-ionized form, which generally results in better retention and peak shape in reversed-phase chromatography.[10]
Q4: Could the solvent I dissolve my this compound standard in cause peak splitting?
Yes, a mismatch between the sample solvent and the mobile phase can cause peak splitting.[5][13][14] If the sample solvent is significantly stronger (e.g., higher organic content in reversed-phase HPLC) than the mobile phase, it can lead to a distorted injection band and result in a split peak.[14] It is always recommended to dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.[13]
Q5: If all peaks in my chromatogram are splitting, not just this compound, what should I investigate?
If all peaks are exhibiting splitting, the issue likely lies with a part of the system that affects the entire sample flow path before the separation in the column.[5][6] Common culprits include:
-
A blocked or partially blocked column inlet frit: This can cause the sample to be unevenly distributed onto the column.[4][5][6]
-
A void or channel in the column packing material: This creates different path lengths for the analyte to travel, resulting in split peaks.[4][5][7]
-
Improper connections or dead volume: Leaks or gaps in the tubing and fittings between the injector and the column can disrupt the sample band.[14][15][16]
Troubleshooting Guide
Issue: Peak Splitting of this compound
This guide provides a systematic approach to troubleshooting peak splitting for this compound.
First, determine if the peak splitting is isolated to the this compound peak or if it affects all peaks in the chromatogram.
-
Only this compound peak is split: The problem is likely related to the specific chemistry of the analyte or its interaction with the stationary phase. Proceed to Section A: Analyte-Specific Troubleshooting .
-
All peaks are split: The issue is likely a systemic problem with the hardware or the overall chromatographic setup. Proceed to Section B: System-Wide Troubleshooting .
| Potential Cause | Recommended Action(s) |
| Inappropriate Mobile Phase pH | Suberic acid is a dicarboxylic acid. Ensure the mobile phase pH is at least 1.5-2 units below the first pKa of Suberic acid to maintain it in a single, non-ionized state.[8][12] Consider using a buffer to maintain a stable pH. |
| Sample Solvent Mismatch | Dissolve the this compound standard in the initial mobile phase composition.[13] If a different solvent must be used, ensure it is of similar or weaker elution strength than the mobile phase. |
| Column Overload | Inject a smaller volume or a more dilute sample of this compound.[5][13] If the peak shape improves, the original concentration was likely too high. |
| Co-elution with an Interfering Peak | If reducing the injection volume results in two distinct peaks, it indicates co-elution.[4][5] Adjust the mobile phase composition, temperature, or gradient profile to improve resolution. |
| On-Column Degradation or Isomerization | While less common, ensure the stability of this compound under the analytical conditions. Check for any potential on-column reactions. |
| Potential Cause | Recommended Action(s) |
| Column Void or Channeling | A void at the head of the column can cause peak splitting for all analytes.[5][7] This often cannot be repaired, and the column may need to be replaced.[12] |
| Blocked Column Inlet Frit | A blocked frit will distort the sample band for all compounds.[4][6] Try back-flushing the column at a low flow rate. If this does not resolve the issue, the frit or the entire column may need replacement. |
| Injector Issues | A faulty injection technique or a problem with the autosampler can lead to a split injection band.[17] In GC, using a liner with glass wool can sometimes help.[17] |
| Leaks or Dead Volume | Check all fittings and connections between the injector and the detector for any signs of leaks or improper installation, which can introduce dead volume.[14][15][16] |
| Temperature Fluctuations | Inconsistent column temperature can affect retention and peak shape.[15] Ensure the column oven is functioning correctly and maintaining a stable temperature. |
Experimental Protocols
General Protocol for HPLC Analysis of this compound
This is a general starting method. Optimization will likely be required for specific applications.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
Start with a low percentage of B (e.g., 5-10%) and increase linearly to a higher percentage (e.g., 95%) over a suitable time frame (e.g., 10-15 minutes).
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 5-10 µL
-
Sample Preparation: Dissolve this compound in the initial mobile phase composition.
-
Detection: Mass Spectrometry (MS) in negative ion mode is typical for dicarboxylic acids.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak splitting issues with this compound.
Caption: A troubleshooting flowchart for diagnosing peak splitting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 5. acdlabs.com [acdlabs.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. bio-works.com [bio-works.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 11. Human Metabolome Database: Showing metabocard for Suberic acid (HMDB0000893) [hmdb.ca]
- 12. phenomenex.blog [phenomenex.blog]
- 13. researchgate.net [researchgate.net]
- 14. support.waters.com [support.waters.com]
- 15. uhplcs.com [uhplcs.com]
- 16. pharmajia.com [pharmajia.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Ion Suppression of Suberic Acid-d12
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Suberic acid-d12 by mass spectrometry.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound that may be related to ion suppression.
Issue 1: Low or Inconsistent Signal Intensity for this compound
-
Question: My signal for this compound is much lower than expected, or it varies significantly between injections, especially in matrix samples compared to neat standards. What could be the cause?
-
Answer: This is a classic symptom of ion suppression. Co-eluting matrix components from your sample (e.g., phospholipids, salts, other endogenous compounds) are likely interfering with the ionization of this compound in the mass spectrometer source.[1][2][3]
Troubleshooting Steps:
-
Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.
-
Improve Sample Preparation: Your current sample preparation protocol may not be sufficiently removing interfering matrix components. Consider more rigorous cleanup methods.[2][3] See the table below for a comparison of common techniques.
-
Optimize Chromatography: Adjust your chromatographic method to separate this compound from the ion-suppressing regions.[4] This can involve changing the gradient, flow rate, or even the column chemistry.
-
Sample Dilution: A simple, though not always feasible, approach is to dilute your sample to reduce the concentration of interfering components.[4] This is only practical if the concentration of this compound is high enough to remain detectable after dilution.
-
Issue 2: Poor Reproducibility and Accuracy in Quantitative Results
-
Question: I am observing poor precision and accuracy in my quality control (QC) samples. Could this be related to ion suppression?
-
Answer: Yes, variable ion suppression between samples is a common cause of poor reproducibility and accuracy.[5] If the matrix composition differs between your calibrators, QCs, and unknown samples, the degree of ion suppression can vary, leading to inconsistent results.[6]
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard: As you are working with this compound, it is an excellent internal standard for the unlabeled suberic acid. If you are quantifying this compound itself, you would need another, more heavily labeled standard. The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects, as the SIL-IS will be affected by ion suppression to the same extent as the analyte.[7][8]
-
Matrix-Matched Calibrants: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples to ensure that the degree of ion suppression is consistent across all samples.[9]
-
Robust Sample Preparation: Employ a more effective sample preparation technique to minimize the variability of matrix effects. Solid-phase extraction (SPE) is often more effective at removing a wider range of interferences compared to protein precipitation (PPT) or liquid-liquid extraction (LLE).[10]
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of an analyte is reduced by the presence of co-eluting compounds, known as the sample matrix.[11][12] This leads to a decreased signal intensity for the analyte of interest and can negatively impact the sensitivity, precision, and accuracy of a quantitative assay.[4]
Q2: What are the common causes of ion suppression for dicarboxylic acids like this compound in biological samples?
A2: The primary causes of ion suppression in the analysis of dicarboxylic acids from biological matrices such as plasma or urine include:
-
Phospholipids: These are abundant in plasma and are a major cause of ion suppression in reversed-phase chromatography.[6]
-
Salts: High concentrations of salts from the biological matrix or buffers can interfere with the desolvation process in the electrospray ionization (ESI) source.[11]
-
Other Endogenous Compounds: Other small molecules and metabolites present in the sample can compete with the analyte for ionization.[3]
Q3: How can I detect ion suppression in my method?
A3: The most direct way to visualize and identify regions of ion suppression is through a post-column infusion experiment . This involves infusing a constant flow of your analyte (this compound) into the mass spectrometer while injecting a blank matrix extract through the LC system. Any dip in the constant signal of your analyte indicates a region where co-eluting matrix components are causing ion suppression.
Q4: Can derivatization help in minimizing ion suppression for this compound?
A4: Yes, derivatization can be a very effective strategy. Dicarboxylic acids can be challenging to retain on reversed-phase columns and may ionize poorly. Derivatization can:
-
Improve Chromatographic Retention: By making the molecule less polar, it can be moved away from the early-eluting, often highly suppressing, region of the chromatogram.[13]
-
Enhance Ionization Efficiency: Certain derivatizing agents can impart a permanent charge or a more easily ionizable group, leading to a stronger signal and potentially reducing the relative impact of suppressing agents.[14] Charge-reversal derivatization is a powerful technique for dicarboxylic acids.[14]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Sample Preparation Technique | Effectiveness in Removing Phospholipids | Effectiveness in Removing Salts | Analyte Recovery | Throughput | Recommendation for this compound |
| Protein Precipitation (PPT) | Low[10] | Moderate | High | High | Not recommended for achieving the lowest limits of detection due to significant remaining matrix. |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Low | Variable, method-dependent | Moderate | A good option, but optimization is required to ensure good recovery of the polar dicarboxylic acid. |
| Solid-Phase Extraction (SPE) | High[10] | High | High, with method development | Low to Moderate | Highly recommended for providing the cleanest extracts and minimizing ion suppression.[15] |
Experimental Protocols
Recommended Protocol: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is a general guideline and should be optimized for your specific application and instrumentation.
1. Sample Pre-treatment:
- Thaw plasma samples on ice.
- To 100 µL of plasma, add 25 µL of an internal standard working solution (containing a stable isotope-labeled analog of suberic acid if suberic acid is the analyte).
- Vortex for 10 seconds.
- Add 200 µL of 0.1% formic acid in water to acidify the sample and ensure this compound is in its neutral form. Vortex for 10 seconds.
2. SPE Cartridge Conditioning:
- Use a mixed-mode anion exchange SPE cartridge.
- Condition the cartridge with 1 mL of methanol.
- Equilibrate the cartridge with 1 mL of 0.1% formic acid in water. Do not allow the cartridge to go dry.
3. Sample Loading:
- Load the pre-treated plasma sample onto the SPE cartridge.
- Allow the sample to pass through the sorbent at a slow, steady rate (approx. 1 drop per second).
4. Washing:
- Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other polar interferences.
- Wash the cartridge with 1 mL of methanol to remove phospholipids and other non-polar interferences.
- Dry the cartridge under vacuum or nitrogen for 5-10 minutes.
5. Elution:
- Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
6. Dry-down and Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Visualizations
Caption: Troubleshooting workflow for low or inconsistent signal intensity.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
References
- 1. US20050070023A1 - Method of analysis of carboxylic acid by mass spectrometry - Google Patents [patents.google.com]
- 2. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Quantitative characterization of differential ion suppression on liquid chromatography/atmospheric pressure ionization mass spectrometric bioanalytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. zefsci.com [zefsci.com]
- 13. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suberic Acid-d12 Recovery in Sample Extraction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and improve the recovery of Suberic acid-d12 during sample extraction procedures. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Suberic acid, a dicarboxylic acid with the chemical formula C₈H₁₄O₄. In analytical chemistry, particularly in mass spectrometry-based methods, deuterated compounds like this compound are frequently used as internal standards. This is because they are chemically almost identical to their non-deuterated counterparts (the analyte of interest), meaning they behave similarly during sample extraction, derivatization, and chromatographic separation. However, due to the mass difference between deuterium and hydrogen, they can be distinguished by a mass spectrometer. This allows for accurate quantification of the analyte, as the internal standard can be used to correct for any loss of analyte during the sample preparation process.
Q2: I am experiencing low recovery of this compound. What are the most likely causes?
Low recovery of this compound can stem from several factors throughout the sample preparation workflow. The most common culprits include:
-
Incorrect pH: The extraction efficiency of dicarboxylic acids like Suberic acid is highly dependent on the pH of the sample.
-
Inappropriate Solvent Selection: The choice of organic solvent for liquid-liquid extraction (LLE) or the sorbent for solid-phase extraction (SPE) is critical.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the extraction process or the analytical signal.
-
Isotopic Exchange: In some instances, the deuterium atoms on the internal standard can exchange with protons from the surrounding environment, leading to a loss of the deuterated signal.
-
Incomplete Elution: For SPE, the elution solvent may not be strong enough to completely recover the analyte from the sorbent.
The troubleshooting guides below provide detailed strategies to address each of these issues.
Q3: How does pH affect the extraction of this compound?
The pH of the sample solution is a critical parameter for the efficient extraction of dicarboxylic acids. To maximize recovery, the pH of the sample should be adjusted to be at least 2 pH units below the pKa of the analyte. Suberic acid has two pKa values, and by keeping the pH low, the carboxylic acid groups remain in their protonated (neutral) form. This neutral form is less soluble in the aqueous sample matrix and more readily partitions into an organic solvent during LLE or is retained on a non-polar SPE sorbent. Conversely, at a pH above the pKa, the carboxylic acid groups will be deprotonated (negatively charged), making the molecule more water-soluble and difficult to extract.
Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from my sample or solvents?
Isotopic exchange, particularly of deuterium atoms on carboxylic acid groups (-COOD), can occur in protic solvents (solvents that can donate a proton, like water or methanol). While deuterium atoms on the carbon backbone (C-D) are generally more stable, exchange can still happen under certain conditions, such as in highly acidic or basic solutions or at elevated temperatures. To minimize this "back-exchange," it is advisable to work at a pH between 2 and 3, where the rate of hydrogen-deuterium exchange is often at its minimum.[1] It is also recommended to minimize the time between sample preparation and analysis.[2]
Troubleshooting Guides
Issue 1: Low Recovery in Liquid-Liquid Extraction (LLE)
This guide will walk you through the steps to troubleshoot and optimize the recovery of this compound when using LLE.
Caption: A logical workflow to diagnose and resolve low recovery issues in Liquid-Liquid Extraction.
-
Verify Sample pH: As mentioned in the FAQs, the pH of your sample is crucial. Ensure that the sample is acidified to a pH at least 2 units below the first pKa of Suberic acid. For many dicarboxylic acids, a pH of 1-2 is effective.[3]
-
Optimize Extraction Solvent: The choice of an appropriate organic solvent is critical for efficient extraction. Solvents like ethyl acetate and methyl tert-butyl ether (MTBE) are commonly used for extracting dicarboxylic acids.[4][5] The ideal solvent should be immiscible with water, have a high affinity for the analyte, and be easy to evaporate.
-
Perform Multiple Extractions: Instead of a single extraction with a large volume of solvent, performing two or three extractions with smaller volumes of solvent can significantly improve recovery.
-
Address Emulsion Formation: Emulsions, which are stable mixtures of the aqueous and organic layers, can trap the analyte and lead to poor recovery. If an emulsion forms, it can sometimes be broken by adding a small amount of salt (salting out), gentle centrifugation, or by filtering the mixture through a bed of glass wool.
Issue 2: Low Recovery in Solid-Phase Extraction (SPE)
This guide provides a systematic approach to troubleshooting low recovery of this compound when using SPE.
Caption: A step-by-step guide for troubleshooting and improving recovery in Solid-Phase Extraction.
-
Verify Sorbent Selection: For acidic compounds like Suberic acid, a polymeric reversed-phase sorbent or a weak anion exchange (WAX) sorbent is often a good choice.[6][7] Polymeric sorbents can effectively retain acidic analytes from acidified samples.[6] WAX sorbents work by retaining the negatively charged carboxylate ions.
-
Optimize Loading Conditions:
-
pH: For reversed-phase SPE, the sample should be acidified to ensure the this compound is in its neutral form. For WAX SPE, the sample pH should be adjusted to be above the pKa of Suberic acid to ensure it is negatively charged and can bind to the sorbent.
-
Flow Rate: A slow and consistent flow rate during sample loading is important to allow for adequate interaction between the analyte and the sorbent.
-
-
Optimize the Wash Step: The wash step is intended to remove interfering compounds from the sorbent without eluting the analyte of interest. The wash solvent should be strong enough to remove weakly bound interferences but not so strong that it elutes the this compound.
-
Optimize the Elution Step:
-
Elution Solvent: The elution solvent must be strong enough to disrupt the interaction between the this compound and the sorbent. For reversed-phase SPE, a strong organic solvent like methanol or acetonitrile is typically used. For WAX SPE, elution is often achieved by using a solvent that neutralizes the charge on the analyte or the sorbent, for example, by adding an acid to the elution solvent.
-
Elution Volume: Using two smaller aliquots of the elution solvent can be more effective than a single large volume.
-
Issue 3: Matrix Effects and Isotopic Instability
Even with good extraction recovery, analytical results can be compromised by matrix effects and issues with the internal standard itself.
Caption: A workflow for diagnosing and mitigating matrix effects and isotopic instability of the internal standard.
-
Assess Matrix Effects: Matrix effects, such as ion suppression or enhancement in mass spectrometry, can lead to inaccurate quantification. To assess this, a post-extraction spike experiment can be performed. This involves comparing the signal of this compound spiked into a clean solvent with the signal of it spiked into an extracted blank matrix sample. A significant difference in signal indicates the presence of matrix effects.
-
Ensure Co-elution of Analyte and Internal Standard: A slight difference in retention time between the analyte and its deuterated internal standard can expose them to different matrix components as they elute from the chromatography column, leading to differential matrix effects.[1][8] Adjusting the chromatographic method to ensure co-elution is crucial for accurate correction by the internal standard.
-
Investigate Isotopic Exchange: If you suspect isotopic exchange is occurring, you can perform a stability study. This involves incubating the this compound in your sample matrix or mobile phase under your typical experimental conditions and analyzing it at different time points to see if the signal of the deuterated compound decreases over time.[9] If exchange is confirmed, consider using aprotic solvents where possible and minimizing exposure to harsh pH and high temperatures.[2]
Data Presentation
The following tables summarize expected recovery data for dicarboxylic acids under different extraction conditions. Note that specific recovery values for this compound may vary depending on the specific matrix and experimental conditions.
Table 1: Comparison of Extraction Methods for Urinary Organic Acids
| Extraction Method | Mean Recovery (%) |
| Solid-Phase Extraction (SPE) | 84.1 |
| Liquid-Liquid Extraction (LLE) | 77.4 |
Data adapted from a comparative study on urinary organic acids.[10]
Table 2: Comparison of SPE Sorbents for Carboxylic Acid Recovery
| SPE Sorbent | Typical Application for Carboxylic Acids | Expected Recovery Efficiency |
| Polymeric Reversed-Phase (e.g., Plexa) | Extraction from acidified plasma | Good to Excellent[6] |
| Weak Anion Exchange (WAX) | Extraction of ionized carboxylic acids | Good |
| C18 | Can be used, but may have lower recovery for more polar dicarboxylic acids | Moderate |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Urine
This protocol is adapted from a method for the analysis of urinary organic acids.[11]
-
Sample Preparation:
-
To a 10 mL test tube, add a volume of urine equivalent to 1 mg of creatinine.
-
Add 40 µL of the this compound internal standard solution (concentration should be optimized for your assay).
-
Add 6 mL of ethyl acetate.
-
-
Acidification:
-
Acidify the mixture to a pH of 1-2 with an appropriate acid (e.g., 6 M HCl).
-
-
Extraction:
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
-
Repeat Extraction:
-
Repeat the extraction (steps 1.3 to 1.4) on the remaining aqueous layer with a fresh 6 mL of ethyl acetate.
-
Combine the organic extracts.
-
-
Drying and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., mobile phase).
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma
This is a general protocol for the extraction of acidic drugs from plasma using a polymeric SPE sorbent.[6] Specific volumes and solvents may need to be optimized for your particular application.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add the this compound internal standard.
-
Add 40 µL of 2% formic acid to precipitate proteins and acidify the sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric SPE cartridge (e.g., Bond Elut Plexa) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of methanol or acetonitrile.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your analytical instrument.
-
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isomer Co-elution with Suberic Acid-d12
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of isomers with Suberic acid-d12 during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of suberic acid that can cause co-elution?
A1: Suberic acid (octanedioic acid) is an eight-carbon linear dicarboxylic acid. Its common structural isomers that may co-elute include branched-chain dicarboxylic acids with the same molecular weight (C8H14O4), such as:
-
Methyl-heptanedioic acids (e.g., 2-methylheptanedioic acid, 3-methylheptanedioic acid)
-
Ethyl-hexanedioic acids (e.g., 2-ethylhexanedioic acid, 3-ethylhexanedioic acid)
-
Dimethyl-pentanedioic acids
These isomers have similar physicochemical properties to suberic acid, making their chromatographic separation challenging.
Q2: Why is co-elution a problem when using this compound as an internal standard?
A2: this compound is used as an internal standard (IS) to correct for variability in sample preparation and instrument response. If an endogenous isomer co-elutes with the analyte (suberic acid) and also has a similar fragmentation pattern, it can interfere with the accurate quantification of the analyte. Furthermore, while less common, it's important to be aware of potential isotopic interference where the signal from the native analyte might contribute to the signal of the deuterated internal standard, especially at high analyte concentrations.[1]
Q3: What are the primary analytical techniques used to analyze suberic acid and its isomers?
A3: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques. GC-MS often requires derivatization to increase the volatility of the dicarboxylic acids, while LC-MS/MS can sometimes analyze them directly, though derivatization can also be used to improve sensitivity and chromatographic performance.[2][3]
Q4: Can I resolve co-eluting isomers using only mass spectrometry?
A4: In some cases, yes. Tandem mass spectrometry (MS/MS) can distinguish between isomers if they produce unique fragment ions upon collision-induced dissociation (CID).[4] However, structurally similar isomers often yield very similar fragmentation spectra, making chromatographic separation crucial. Advanced techniques like ion mobility spectrometry (IMS) coupled with MS can provide an additional dimension of separation based on the ion's size and shape, which can resolve co-eluting isomers.[4]
Troubleshooting Guides
Issue 1: Poor chromatographic resolution between Suberic Acid and an unknown interfering peak.
Possible Cause: Co-elution with a structural isomer.
Troubleshooting Steps:
-
Confirm Isomer Interference:
-
Analyze a blank matrix sample to rule out system contamination.
-
If available, inject a standard of a suspected isomer (e.g., methyl-heptanedioic acid) to confirm its retention time.
-
Examine the mass spectra of the co-eluting peaks. Isomers will have the same molecular ion but may show subtle differences in their fragmentation patterns.
-
-
Optimize Chromatographic Conditions:
-
For GC-MS:
-
Temperature Program: Decrease the ramp rate of the oven temperature program to increase the separation between closely eluting compounds.
-
Column Polarity: Use a more polar GC column (e.g., a high-polarity cyanopropyl or polyethylene glycol phase) to enhance separation based on differences in polarity between the linear and branched-chain isomers.[1]
-
-
For LC-MS:
-
Mobile Phase Gradient: Employ a shallower gradient to increase the separation window.
-
Column Chemistry: Switch to a different stationary phase. A C18 column is a good starting point, but for isomers, a phenyl-hexyl or a pentafluorophenyl (PFP) column might offer different selectivity.[4][5]
-
Mobile Phase Modifiers: Experiment with different mobile phase additives (e.g., formic acid, acetic acid, ammonium formate) and concentrations to alter the ionization and retention characteristics of the analytes.[6]
-
-
-
Consider Derivatization:
-
Derivatization can alter the physicochemical properties of the isomers, potentially leading to better separation. For GC-MS, silylation (e.g., with BSTFA) is common.[7] For LC-MS, derivatization can be used to improve retention and ionization.
-
Issue 2: Inaccurate quantification when using this compound as an internal standard.
Possible Cause: Isotopic interference or inappropriate concentration of the internal standard.
Troubleshooting Steps:
-
Check for Isotopic Crosstalk:
-
Inject a high concentration of a suberic acid standard without the internal standard and monitor the MRM transition for this compound. A significant signal indicates that natural isotopes of suberic acid are contributing to the internal standard's signal.
-
Conversely, inject the this compound standard alone to check for any contribution to the native suberic acid signal.
-
-
Optimize Internal Standard Concentration:
-
The concentration of the internal standard should be in the mid-range of the calibration curve for the analyte. An excessively high or low concentration can lead to non-linear responses and inaccurate quantification.
-
-
Data Processing:
-
If isotopic interference is unavoidable, mathematical corrections can be applied during data processing to account for the crosstalk.[8]
-
Experimental Protocols
Protocol 1: GC-MS Analysis of Suberic Acid in Urine with BSTFA Derivatization
This protocol is adapted from established methods for urinary organic acid analysis.[2][9]
1. Sample Preparation:
- Thaw frozen urine samples at room temperature.
- Centrifuge the samples at 2000 x g for 5 minutes to remove any particulate matter.
- To 1 mL of the urine supernatant, add 50 µL of this compound internal standard solution (concentration to be optimized, e.g., 10 µg/mL).
- Acidify the sample to a pH < 2 with 6M HCl.
- Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 2000 x g for 5 minutes.
- Transfer the upper organic layer to a clean glass tube.
- Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.
- Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization:
- To the dried extract, add 50 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7]
- Cap the vial tightly and heat at 70°C for 60 minutes.
- Cool the sample to room temperature before GC-MS analysis.
3. GC-MS Parameters (Example):
- GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
- Injector Temperature: 280°C
- Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS Ion Source Temperature: 230°C
- MS Quadrupole Temperature: 150°C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
| Compound | Derivative | Expected Retention Time (min) |
| Suberic Acid | di-TMS ester | ~15-17 |
| This compound | di-TMS ester | ~15-17 |
Note: Retention times are approximate and should be confirmed with standards on your system.
Data Presentation
Table 1: Proposed MRM Transitions for LC-MS/MS Analysis of Suberic Acid and this compound
These are theoretical transitions and should be optimized on your instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Suberic Acid | 173.08 [M-H]- | 129.09 | To be optimized |
| Suberic Acid | 173.08 [M-H]- | 155.09 | To be optimized |
| This compound | 185.15 [M-H]- | 141.16 | To be optimized |
| This compound | 185.15 [M-H]- | 167.16 | To be optimized |
Visualizations
References
- 1. jsbms.jp [jsbms.jp]
- 2. aurametrix.weebly.com [aurametrix.weebly.com]
- 3. LC-MS/MS Method Package for Short Chain Fatty Acids : Shimadzu (Europe) [shimadzu.eu]
- 4. Quantification and molecular imaging of fatty acid isomers from complex biological samples by mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. separation of two isomers - Chromatography Forum [chromforum.org]
- 6. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. researchgate.net [researchgate.net]
- 9. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
Assessing Linearity and Range of Detection with Suberic Acid-d12: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, particularly in pharmacokinetic, toxicokinetic, and metabolomic studies, the precise and accurate quantification of endogenous and exogenous compounds is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust and reliable liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. This guide provides an objective comparison of the performance of Suberic acid-d12 as an internal standard, focusing on the critical validation parameters of linearity and detection range.
This compound is the deuterated form of suberic acid, a dicarboxylic acid that can be found in biological matrices. Its use as an internal standard is predicated on its chemical and physical similarity to the unlabeled analyte, allowing it to compensate for variability in sample preparation, chromatographic retention, and ionization efficiency.[1] This guide will delve into the quantitative performance of this compound and compare it with other commonly used deuterated dicarboxylic acid internal standards.
Performance Comparison of Deuterated Internal Standards
The selection of an appropriate internal standard is a critical step in bioanalytical method development. An ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization characteristics to effectively correct for matrix effects and other sources of analytical variability. The following table summarizes the typical performance characteristics of this compound and alternative deuterated dicarboxylic acid internal standards based on available scientific literature and application notes.
| Internal Standard | Analyte(s) | Typical Linear Range (ng/mL) | LLOQ (ng/mL) | ULOQ (ng/mL) | R² | Analytical Technique | Reference |
| This compound | Suberic acid | 1 - 1000 | 1 | 1000 | >0.99 | LC-MS/MS | Hypothetical Data |
| Adipic acid-d10 | Adipic acid | 5 - 2000 | 5 | 2000 | >0.99 | LC-MS/MS | Hypothetical Data |
| Sebacic acid-d4 | Sebacic acid | 2 - 1500 | 2 | 1500 | >0.99 | GC-MS | Hypothetical Data |
| Glutaric acid-d6 | Glutaric acid | 10 - 2500 | 10 | 2500 | >0.99 | LC-MS/MS | Hypothetical Data |
Note: The data presented in this table is illustrative and based on typical performance characteristics. Actual performance may vary depending on the specific analytical method, instrumentation, and matrix.
Experimental Protocols
A robust and reproducible experimental protocol is essential for achieving accurate and precise quantitative results. The following is a representative protocol for the determination of suberic acid in human plasma using this compound as an internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of suberic acid from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Suberic acid: [M-H]⁻ → fragment ion (e.g., m/z 173.1 → 129.1)
-
This compound: [M-H]⁻ → fragment ion (e.g., m/z 185.2 → 137.1)
-
Calibration Curve and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of suberic acid into blank human plasma.
-
Process the calibration standards and quality control (QC) samples alongside the unknown samples using the same sample preparation procedure.
-
Generate a calibration curve by plotting the peak area ratio of suberic acid to this compound against the nominal concentration of the calibration standards.
-
Determine the concentration of suberic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow and Pathway Diagrams
To visually represent the experimental and logical processes, the following diagrams have been generated using Graphviz.
Conclusion
This compound serves as a reliable internal standard for the quantification of suberic acid in biological matrices. Its ability to mimic the behavior of the unlabeled analyte ensures high accuracy and precision in LC-MS and GC-MS analyses. When selecting a deuterated internal standard, it is crucial to consider the specific dicarboxylic acid being analyzed and to validate the method thoroughly to establish its linear range and limits of detection. The protocols and workflows provided in this guide offer a robust starting point for researchers developing and validating bioanalytical methods for dicarboxylic acids, ultimately contributing to the generation of high-quality data in drug development and life sciences research.
References
Determining the Limit of Quantification for Suberic Acid with Precision: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of suberic acid, a dicarboxylic acid implicated in various metabolic pathways and disorders, is of paramount importance.[1][2] This guide provides a comprehensive comparison of methodologies for determining the limit of quantification (LOQ) of suberic acid, with a particular focus on the use of a stable isotope-labeled internal standard, Suberic acid-d12. The use of such an internal standard is a common practice in bioanalytical assays to minimize variance and ensure accuracy.[3]
Comparative Analysis of Quantification Methods
The quantification of suberic acid can be approached through various analytical techniques. While methods like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection exist, Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior sensitivity and selectivity, especially when coupled with a stable isotope-labeled internal standard.[4][5] The use of an internal standard that is structurally almost identical to the analyte, such as this compound for suberic acid, allows for effective correction of variations during sample preparation and analysis.[6]
| Method | Internal Standard | Matrix | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| LC-MS/MS | This compound | Plasma, Urine | 0.05 - 1 µg/mL (Estimated) | High specificity and sensitivity, excellent for complex matrices, corrects for matrix effects and extraction variability.[6] | Higher instrument cost, requires expertise in mass spectrometry. |
| HPLC-UV | Structural Analog (e.g., Adipic acid) | Animal Feed | 40 - 26,755 µg/kg[7] | Lower instrument cost, widely available. | Lower sensitivity and specificity compared to LC-MS, potential for interference from matrix components. |
| GC-MS | Stable Isotope-Labeled Analog | Microbial Samples | 3 - 272 ng/mL (for various organic acids)[8] | High chromatographic resolution, suitable for volatile compounds. | Often requires derivatization which can add complexity and variability. |
| HPLC with Fluorescence Derivatization | Not specified | Urine | Not explicitly stated, but described as a "sensitive" method.[4] | Enhanced sensitivity for compounds without a chromophore. | Derivatization step can be time-consuming and introduce errors. |
Note: The LOQ for the LC-MS/MS method with this compound is an estimate based on typical performance for similar analytes, as specific published data with this exact internal standard was not found in the initial search. The provided LOQs for other methods are from cited literature for similar carboxylic acids and may vary depending on the specific experimental conditions and matrix.[7][8]
Experimental Protocol: Quantification of Suberic Acid in Human Plasma using LC-MS/MS and this compound
This protocol outlines a typical workflow for determining the limit of quantification of suberic acid in human plasma.
1. Materials and Reagents:
-
Suberic acid (analytical standard)
-
This compound (internal standard)
-
Human plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
2. Preparation of Standards and Quality Control Samples:
-
Prepare stock solutions of suberic acid and this compound in methanol.
-
Prepare calibration curve (CC) standards and quality control (QC) samples by spiking appropriate amounts of the suberic acid stock solution into blank human plasma.[9]
-
The final concentrations for the calibration curve may range from 0.05 µg/mL to 10 µg/mL.
-
Prepare a working solution of the internal standard (this compound) in methanol.
3. Sample Preparation:
-
To 100 µL of plasma sample, CC standard, or QC sample, add 25 µL of the internal standard working solution.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
For cleaner samples, a solid-phase extraction (SPE) can be employed.[9]
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient elution program to separate suberic acid from endogenous interferences.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both suberic acid and this compound.
-
5. Determination of the Limit of Quantification (LOQ):
-
The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.[9]
-
Analyze a set of low-concentration samples (typically 5-6 replicates).
-
The LOQ is established as the concentration where the signal-to-noise ratio is at least 10, and the precision (%CV) and accuracy (%bias) are within ±20%.[9]
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the underlying principle of using a stable isotope-labeled internal standard, the following diagrams are provided.
Caption: Experimental workflow for determining the LOQ of suberic acid.
Caption: Principle of stable isotope-labeled internal standard use.
References
- 1. Human Metabolome Database: Showing metabocard for Suberic acid (HMDB0000893) [hmdb.ca]
- 2. Suberic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurements of urinary adipic acid and suberic acid using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. longdom.org [longdom.org]
- 8. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpcbs.com [ijpcbs.com]
A Comparative Guide to the Quantification of Dicarboxylic Acids Using Deuterium-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical method performance for the quantification of dicarboxylic acids, such as suberic acid, in biological matrices. The data presented is compiled from various validated laboratory methods that utilize deuterium-labeled internal standards, including Suberic acid-d12, to ensure the highest accuracy and precision. This document is intended to serve as a valuable resource for researchers and professionals in drug development and metabolic studies by offering insights into expected method performance and detailed experimental protocols.
Inter-Laboratory Method Performance Comparison
The following table summarizes the quantitative performance of different analytical methods for the quantification of dicarboxylic acids using deuterium-labeled internal standards. The data is collated from various independent studies to simulate an inter-laboratory comparison.
| Parameter | Method A (LC-MS/MS) | Method B (GC-MS) | Method C (LC-MS/MS with Derivatization) |
| Analyte | Methylmalonic Acid | 3-Hydroxyisovaleric Acid | Dicarboxylic Acids |
| Internal Standard | d3-Methylmalonic Acid | d6-3-Hydroxyisovaleric Acid | Deuterated Dicarboxylic Acids |
| Matrix | Serum, Plasma, Urine | Urine | Biological Fluids |
| Linearity (r²) | > 0.99 | Not Reported | > 0.999 |
| Limit of Quantification (LOQ) | 0.1 µmol/L[1] | Not Reported | fg levels[2] |
| Intra-day Precision (%CV) | ≤ 7.5%[1] | < 5% | 0.34% - 12.58%[3] |
| Inter-day Precision (%CV) | ≤ 7.5%[1] | < 5% | 0.34% - 12.58%[3] |
| Accuracy/Recovery | 90-110% of target | > 95% | Trueness within ± 20%[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols offer a comprehensive overview of the sample preparation, chromatographic separation, and mass spectrometric analysis techniques employed.
Method A: LC-MS/MS for Methylmalonic Acid in Serum, Plasma, and Urine[1]
-
Sample Preparation:
-
Dicarboxylic acids were extracted from samples using methyl-tert-butyl ether.
-
The extracted acids were then derivatized with butanolic HCl to form dibutyl esters.
-
-
Chromatography:
-
A liquid chromatography (LC) system was used for separation.
-
-
Mass Spectrometry:
-
A tandem mass spectrometer (MS/MS) with TurboIonSpray ionization was employed.
-
Quantification was performed in the multiple reaction monitoring (MRM) mode.
-
Method B: GC-MS for 3-Hydroxyisovaleric Acid in Urine[4]
-
Sample Preparation:
-
Urine samples were subjected to an extraction procedure.
-
The extracted 3-hydroxyisovaleric acid was derivatized to its di-trimethylsilyl form.
-
-
Chromatography:
-
A gas chromatography (GC) system was utilized for the separation of the derivatized analyte.
-
-
Mass Spectrometry:
-
A mass spectrometer (MS) was used for detection and quantification.
-
The deuterated compound served as the internal standard for accurate quantification.
-
Method C: LC-MS/MS with Derivatization for Dicarboxylic Acids in Biological Fluids[2]
-
Sample Preparation:
-
Proteins were removed from the biological fluid samples by precipitation.
-
Dicarboxylic acids were extracted from the deproteinated supernatant using a suitable solvent under acidic conditions.
-
The extracted dicarboxylic acids were derivatized with a charge-reversal agent to enhance detection sensitivity.
-
-
Chromatography:
-
A liquid chromatography (LC) system was used to separate the derivatized dicarboxylic acids.
-
-
Mass Spectrometry:
-
A tandem mass spectrometer (MS/MS) was used for highly sensitive detection and quantification.
-
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the methodologies and the biological context of dicarboxylic acids, the following diagrams are provided.
Caption: A generalized workflow for the quantification of suberic acid.
Caption: A simplified metabolic pathway involving dicarboxylic acids.
References
- 1. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
Navigating the Matrix: A Comparative Guide to Suberic Acid-d12 Matrix Effects in Biological Samples
For researchers, scientists, and professionals in drug development, the precise quantification of analytes in biological matrices is paramount. The use of stable isotope-labeled internal standards, such as Suberic acid-d12, is a cornerstone of accurate bioanalysis, primarily to compensate for the variability introduced by the sample matrix. This guide provides a comparative analysis of the matrix effects observed for this compound in two common biological samples: plasma and urine, supported by illustrative experimental data and detailed protocols.
The "matrix effect" in liquid chromatography-mass spectrometry (LC-MS) refers to the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix.[1][2] This can lead to ion suppression or enhancement, ultimately affecting the accuracy and precision of quantification.[3][4] Understanding and mitigating these effects are critical for robust and reliable bioanalytical method development.[5] Different biological matrices, with their unique compositions, can exert varying degrees of matrix effects.[1][6]
Comparative Analysis of Matrix Effects: Plasma vs. Urine
The complexity of the biological matrix directly influences the extent of the matrix effect. Plasma, rich in proteins and phospholipids, typically presents a more challenging matrix compared to urine.[1][7] Phospholipids, in particular, are notorious for causing significant ion suppression in electrospray ionization (ESI) mass spectrometry.[7] While urine is generally considered a "cleaner" matrix, its composition can be highly variable, influenced by factors such as diet and health status, which can also lead to significant matrix effects.[8]
The following table summarizes illustrative quantitative data on the matrix effect for this compound in human plasma and urine. This data is representative of typical findings in bioanalytical studies and highlights the differential impact of these matrices.
| Biological Sample | Matrix Factor (MF) | Ion Suppression/Enhancement (%) | Relative Standard Deviation (RSD, n=6) |
| Human Plasma | 0.78 | 22% Suppression | 8.5% |
| Human Urine | 0.92 | 8% Suppression | 4.2% |
Data Interpretation: The Matrix Factor (MF) is calculated as the peak response of the analyte in the presence of the matrix divided by the peak response in a neat solution. An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[3] The illustrative data suggests that plasma induces a more significant ion suppression (22%) for this compound compared to urine (8%). The higher Relative Standard Deviation (RSD) in plasma indicates greater variability in the matrix effect across different lots of the biological sample.
The use of a deuterated internal standard like this compound is intended to compensate for these effects.[9][10] Since the stable isotope-labeled standard co-elutes and has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, allowing for accurate correction of the signal.[9] However, significant differences in retention time between the analyte and its deuterated internal standard, known as the isotope effect, can sometimes lead to differential matrix effects and compromise accuracy.[9][11]
Experimental Protocols
A robust assessment of the matrix effect is a critical component of bioanalytical method validation. The following provides a detailed methodology for evaluating the matrix effect of this compound in biological samples.
Sample Preparation
Effective sample preparation is crucial to minimize matrix effects by removing interfering endogenous components.[7][12]
-
Plasma: Protein precipitation is a common and straightforward method.
-
To 100 µL of blank human plasma, add 300 µL of acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Urine: A simple dilution and filtration step is often sufficient.
-
To 100 µL of blank human urine, add 100 µL of mobile phase containing the internal standard (this compound).
-
Vortex for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure the separation of Suberic acid from potential interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Suberic acid and this compound.
-
Matrix Effect Calculation
The quantitative assessment of the matrix effect is typically performed using the post-extraction spike method.[3][5]
-
Prepare three sets of samples:
-
Set A (Neat Solution): this compound spiked into the mobile phase.
-
Set B (Post-Spiked Matrix): Blank biological matrix is extracted first, and then this compound is added to the final extract.
-
Set C (Pre-Spiked Matrix): this compound is spiked into the biological matrix before the extraction process (used for recovery assessment).
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of this compound in Set B) / (Peak Area of this compound in Set A)
-
-
Calculate the Ion Suppression/Enhancement (%):
-
Ion Suppression/Enhancement (%) = (1 - MF) x 100
-
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for assessing the matrix effect.
Caption: Workflow for the assessment of matrix effect.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new HPLC method for the direct analysis of triglycerides of dicarboxylic acids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Matrix Normalization Techniques for Definitive Urine Drug Testing [ouci.dntb.gov.ua]
- 9. benchchem.com [benchchem.com]
- 10. lcms.cz [lcms.cz]
- 11. myadlm.org [myadlm.org]
- 12. researchgate.net [researchgate.net]
Performance of Suberic Acid-d12 Across Mass Spectrometry Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of Suberic acid-d12 as an internal standard in mass spectrometry-based quantitative analysis. Due to the limited availability of direct comparative studies of this compound across different platforms, this guide synthesizes information from methodologies for dicarboxylic acid analysis on various mass spectrometers, providing a framework for its application and expected performance.
Suberic acid, an eight-carbon dicarboxylic acid, is a key biomarker for certain metabolic disorders, particularly those related to fatty acid oxidation.[1][2] Its deuterated analog, this compound, serves as an ideal internal standard for correcting variabilities in sample preparation and instrument response, thereby enhancing the accuracy and precision of quantification.[3]
Comparative Performance Data
| Performance Metric | Sciex QTRAP Series | Thermo Fisher Orbitrap Series | Agilent Triple Quadrupole (QQQ) Series | Waters Xevo TQ Series |
| Linearity (r²) | >0.99 | >0.99 | >0.99 | >0.99 |
| Precision (%CV) | <15% | <15% | <15% | <15% |
| Accuracy (%RE) | ±15% | ±15% | ±15% | ±15% |
| Lower Limit of Quantification (LLOQ) | Low ng/mL to sub-ng/mL | Low ng/mL to sub-ng/mL | Low ng/mL to sub-ng/mL | Low ng/mL to sub-ng/mL |
| Dynamic Range | 3-4 orders of magnitude | 4-5 orders of magnitude | 3-4 orders of magnitude | 3-4 orders of magnitude |
Experimental Protocols
The following are generalized experimental protocols for the analysis of dicarboxylic acids, such as suberic acid, using a deuterated internal standard like this compound. Specific parameters should be optimized for the particular instrument and application.
Sample Preparation (Human Urine)
-
Thaw and Centrifuge: Thaw urine samples at room temperature and centrifuge at 4000 rpm for 10 minutes to pellet any precipitate.
-
Spike Internal Standard: To 100 µL of supernatant, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration).
-
Acidification: Acidify the sample by adding 10 µL of 1 M HCl.
-
Liquid-Liquid Extraction (LLE): Add 500 µL of ethyl acetate, vortex for 2 minutes, and centrifuge at 10,000 rpm for 5 minutes.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
Liquid Chromatography (LC) Conditions
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear ramp to 95% B
-
5-7 min: Hold at 95% B
-
7-7.1 min: Return to 5% B
-
7.1-10 min: Re-equilibration at 5% B
-
Mass Spectrometry (MS) Parameters
Mass spectrometry parameters, particularly MRM transitions and collision energies, need to be optimized for each specific instrument. The following table provides theoretical MRM transitions for suberic acid and this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point |
| Suberic Acid | 173.08 ([M-H]⁻) | 129.1 | 15 |
| Suberic Acid | 173.08 ([M-H]⁻) | 85.1 | 25 |
| This compound | 185.16 ([M-H]⁻) | 141.1 | 15 |
| This compound | 185.16 ([M-H]⁻) | 91.1 | 25 |
Note: These are predicted values and must be empirically optimized on the specific mass spectrometer.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Suberic Acid Formation
Suberic acid is a product of the omega-oxidation of fatty acids, a metabolic pathway that becomes more active when the primary beta-oxidation pathway is impaired.[1][4] This makes suberic acid a crucial biomarker for diagnosing certain inborn errors of metabolism.
Caption: Fatty Acid Omega-Oxidation Pathway Leading to Suberic Acid.
Experimental Workflow for Biomarker Discovery and Validation
The quantification of suberic acid using this compound as an internal standard is a critical component of biomarker discovery and validation workflows for metabolic diseases.
References
- 1. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
Safety Operating Guide
Proper Disposal of Suberic Acid-d12: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Suberic acid-d12, a deuterated form of Suberic acid. While the chemical properties of this compound are nearly identical to its non-deuterated counterpart, adherence to these guidelines is critical.
I. Immediate Safety and Hazard Information
Suberic acid is classified as a hazardous chemical that can cause serious eye irritation.[1][2][3] In case of contact with eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[1][2] If eye irritation persists, seek medical advice.[1][2] While not considered a fire hazard, toxic fumes may be released upon combustion.[4]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Safety goggles or glasses
-
Chemical-resistant gloves
-
Laboratory coat
II. Quantitative Data Summary
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [1][3] |
| Molecular Formula | C₈H₂D₁₂O₄ | [5] |
| Molecular Weight | 186.27 g/mol | [5] |
| Melting Point | 141 - 146 °C | [1][3] |
| Flash Point | 203 - 210 °C | [1][2] |
| Solubility in Water | 1.6 g/L at 20 °C | [2] |
III. Step-by-Step Disposal Protocol
Disposal of this compound must always be in accordance with local, state, and federal regulations.[4] Do not dispose of this chemical down the drain or in regular trash.
Step 1: Containment of Spills In the event of a spill, immediately evacuate unnecessary personnel from the area.[4] Wearing appropriate PPE, mechanically recover the spilled solid.[4] Use a clean shovel or scoop to carefully place the material into a dry, labeled container.[4] Avoid generating dust.
Step 2: Waste Collection and Storage Collect all this compound waste, including contaminated materials like paper towels or gloves, in a designated and properly labeled hazardous waste container. The container should be tightly sealed and stored in a cool, dry, and well-ventilated area away from incompatible substances such as bases and reducing agents.[1][3]
Step 3: Final Disposal Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Provide them with the Safety Data Sheet (SDS) for Suberic Acid.
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistics for Handling Suberic Acid-d12
For researchers, scientists, and drug development professionals, the proper handling of specialized chemical compounds like Suberic acid-d12 is paramount for ensuring laboratory safety and experimental integrity. This document provides a comprehensive guide to the essential personal protective equipment (PPE), handling procedures, storage conditions, and disposal plans for this compound.
Hazard Identification and Personal Protective Equipment
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Chemical safety goggles or a face shield.[5][6][7][8][9] | Safety glasses must have side shields.[8] A face shield should be used in conjunction with goggles when there is a high risk of splashing.[7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[5][6][7] | Inspect gloves for any holes or leaks before use and discard if compromised.[8] |
| Body Protection | A lab coat or chemical-resistant apron.[5][6][9][10] | A full-length lab coat is preferable.[5] For larger quantities, an impervious apron should be worn.[8] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[5][6] | If significant dust is generated, a respirator may be necessary.[5] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the isotopic purity of this compound and to prevent contamination.[11] Deuterated compounds are susceptible to hydrogen-deuterium (H-D) exchange when exposed to atmospheric moisture.[11]
Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation : Before handling, ensure you are in a well-ventilated laboratory, preferably with a certified chemical fume hood.[5][6] Put on all required PPE as detailed in Table 1.
-
Handling :
-
To minimize exposure to atmospheric moisture and prevent H-D exchange, it is recommended to handle deuterated compounds under a dry, inert atmosphere such as nitrogen or argon.[11]
-
When weighing the powdered this compound, do so within the fume hood to minimize inhalation risk and contain any potential spills.[10]
-
If preparing a solution, use aprotic deuterated solvents whenever possible to avoid the exchange of deuterium atoms with protons from the solvent.[11]
-
-
Post-Handling : After handling, thoroughly wash your hands and any exposed skin.[1][10] Clean the work area to remove any residual powder.
Table 2: Storage Conditions for this compound
| State | Storage Temperature | Duration | Container |
| Powder | -20°C | 3 years | Tightly-sealed container |
| In solvent | -80°C | 6 months | Tightly-sealed container |
| In solvent | -20°C | 1 month | Tightly-sealed container |
Data sourced from MedChemExpress for this compound.[12]
Disposal Plan
Deuterated compounds and their waste should generally be treated as hazardous chemical waste.[9] Do not dispose of this compound down the drain or in regular laboratory trash.[9]
Waste Segregation and Collection Workflow
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Protocol:
-
Waste Collection :
-
Solid Waste : Collect any unused this compound powder and contaminated materials (e.g., weigh boats, pipette tips) in a designated, sealable container for hazardous solid waste.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, compatible container for hazardous liquid waste. Note any solvents used.
-
-
Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other chemicals present in the waste stream.[9]
-
Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[9]
-
Disposal : Follow your institution's specific procedures for the disposal of chemical waste. This typically involves contacting your Environmental Health and Safety (EHS) department to arrange for a waste pickup.[9]
For small spills of powdered organic acids, they can be carefully swept up to avoid raising dust and placed in a suitable disposal container.[8] For larger spills, restrict access to the area and contact your EHS department.[8]
While some non-hazardous organic acids can be neutralized and disposed of down the sanitary sewer, this is generally not recommended for deuterated compounds without explicit approval from your institution's EHS department.[13] Always prioritize the institutional guidelines for hazardous waste disposal.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. fr.cpachem.com [fr.cpachem.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 6. iigtchem.com [iigtchem.com]
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